2,4-Dimethylbenzenesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREOGXBZEAMJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060571 | |
| Record name | Benzenesulfonyl chloride, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-60-9 | |
| Record name | 2,4-Dimethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl chloride, 2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethylbenzenesulfonyl Chloride
CAS Number: 609-60-9
This technical guide provides a comprehensive overview of 2,4-dimethylbenzenesulfonyl chloride, a key reagent in organic synthesis with significant applications in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and reactivity, with a focus on its role in the creation of targeted inhibitors.
Chemical and Physical Properties
This compound is a solid organic compound that serves as a versatile intermediate in chemical synthesis.[1][2] Its properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 609-60-9 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉ClO₂S | [1][2][3] |
| Molecular Weight | 204.67 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 28-33 °C | [2] |
| Boiling Point | 82 °C at 0.4 mmHg | [1] |
| Density | 1.29 g/cm³ | [1] |
| Flash Point | >110 °C | [2] |
| Purity | Typically ≥97% | [2] |
| InChI Key | FREOGXBZEAMJQN-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)C | [1] |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic methods. The ¹H Nuclear Magnetic Resonance (NMR) spectral data is provided below.
| Type | Data | Reference(s) |
| ¹H NMR (400MHz, CDCl₃) | δ 7.95 (d, J=8.1Hz, 1H), 7.24-7.15 (m, 2H), 2.75 (s, 3H), 2.43 (s, 3H) | [6] |
Synthesis of this compound
The primary method for synthesizing this compound is the chlorosulfonation of m-xylene.[7][8] This electrophilic aromatic substitution reaction is a well-established industrial process.
Experimental Protocol: Chlorosulfonation of m-Xylene
This protocol is based on a method described in a patent for the preparation of 2,4-disubstituted benzenesulfonyl chlorides.[7]
Materials:
-
m-Xylene (2.65 kg)
-
Anhydrous potassium sulfate (0.05 kg)
-
Chlorosulfonic acid (3.25 kg initially, then 6 kg)
-
Phosphorus trichloride (0.5 kg)
-
Ice-water mixture (25 kg)
-
50L reaction kettle
-
100L glass storage tank
Procedure:
-
Add 2.65 kg of m-xylene and 0.05 kg of anhydrous potassium sulfate to a 50L reaction kettle with stirring.
-
Cool the mixture to 20°C using an ice-water bath.
-
Slowly add 3.25 kg of chlorosulfonic acid dropwise from a dropping funnel, maintaining the reaction temperature at 20°C.
-
After the addition is complete, maintain the reaction at 20°C for 0.5 hours.
-
While maintaining the temperature at 20°C, slowly add another 6 kg of chlorosulfonic acid dropwise.
-
Following the second addition of chlorosulfonic acid, add 0.5 kg of phosphorus trichloride.
-
Keep the reaction mixture at 20°C for 5.0 hours to obtain the sulfonylated material.
-
In a separate 100L glass storage tank, prepare a mixture of 25 kg of ice and water.
-
With stirring, slowly add the sulfonylated material to the ice-water mixture, ensuring the temperature is maintained below 15°C for 1.0 hour.
-
Transfer the mixture to a separatory funnel and allow it to stand for 1.0 hour.
-
Separate the lower organic layer, which contains the this compound product.
Reactivity and Applications in Drug Development
This compound is a valuable electrophilic reagent, primarily used for the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[9] This reactivity is fundamental to its application in medicinal chemistry.
General Reaction: Sulfonamide Formation
The reaction with a primary or secondary amine yields the corresponding sulfonamide. This is a nucleophilic substitution reaction at the sulfonyl group.
Application in the Synthesis of Targeted Inhibitors
This compound has been utilized as a key reagent in the synthesis of potent and selective inhibitors for various biological targets, highlighting its importance in drug discovery.
1. BRPF1 Bromodomain Inhibitors: This compound is used in the synthesis of dimethyl benzimidazolones, which act as potent and selective inhibitors of the BRPF1 bromodomain. Bromodomains are protein modules that recognize acetylated lysine residues and are implicated in the regulation of gene transcription. Their dysregulation is often associated with cancer.
2. Glucocerebrosidase Inhibitors for Gaucher Disease: this compound is also a reagent in the synthesis of quinazoline analogs that function as glucocerebrosidase inhibitors.[10] Gaucher disease is a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide.[10][11] Some inhibitors can act as pharmacological chaperones, helping to correctly fold the mutated enzyme and restore some of its activity.[12]
Safety Information
This compound is classified as a corrosive substance.[2] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.
| Hazard Information | Precautionary Statements |
| Signal Word: Danger | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Hazard Statement: H314 - Causes severe skin burns and eye damage. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310: Immediately call a POISON CENTER or doctor/physician. |
This safety information is a summary. Please refer to the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound 97 609-60-9 [sigmaaldrich.com]
- 3. hisunnychem.lookchem.com [hisunnychem.lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 7. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. A Process For Preparing 2,4 Dimethylthiophenol [quickcompany.in]
- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. Glucocerebrosidase inhibitors for the treatment of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of Gaucher disease with an enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 2,4-Dimethylbenzenesulfonyl chloride, a key reagent in organic synthesis and medicinal chemistry. It details its physicochemical properties, outlines a standard experimental protocol for its use, and illustrates a representative synthetic workflow.
Physicochemical Properties
This compound is a versatile sulfonylating agent. Its key quantitative properties are summarized below for easy reference.
| Property | Value |
| Molecular Weight | 204.67 g/mol [1][2][3] |
| Molecular Formula | C₈H₉ClO₂S[1][3] |
| CAS Number | 609-60-9[1][3] |
| Melting Point | 28-33 °C[3] (lit.), 53-56 °C[2] (lit.) |
| Boiling Point | 82 °C at 0.4 mmHg[3] |
| Density | 1.290 ± 0.06 g/cm³ (Predicted)[3] |
| Appearance | Off-White Solid[3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[3] |
Core Applications and Synthesis
This compound is primarily utilized as a chemical intermediate in the synthesis of a variety of organic compounds, particularly sulfonamides. Sulfonamides are a critical class of compounds in drug development, known for their antibacterial, diuretic, and anticonvulsant properties. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages.
Experimental Protocol: Synthesis of a Sulfonamide
The following is a representative protocol for the synthesis of a sulfonamide derivative using this compound and a generic primary amine (R-NH₂). This procedure is a foundational method that can be adapted for various research and development applications.
Objective: To synthesize N-Alkyl-2,4-dimethylbenzenesulfonamide.
Materials:
-
This compound
-
A primary amine (R-NH₂)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of dichloromethane. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product further by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
-
Characterization: Confirm the identity and purity of the final sulfonamide product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of a sulfonamide derivative as described in the protocol above.
Logical Relationship: Role in Medicinal Chemistry
This compound serves as a foundational building block in structure-activity relationship (SAR) studies. By reacting it with a diverse library of amines, chemists can systematically modify a lead compound to probe its interaction with a biological target, optimizing for potency, selectivity, and pharmacokinetic properties.
References
An In-depth Technical Guide to 2,4-Dimethylbenzenesulfonyl Chloride: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key reactions of 2,4-Dimethylbenzenesulfonyl chloride. This versatile reagent is a valuable building block in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry and material science.
Core Chemical Properties
This compound, also known as m-xylenesulfonyl chloride, is a solid at room temperature. It is characterized by the presence of a sulfonyl chloride functional group attached to a 2,4-dimethylated benzene ring. This substitution pattern influences its reactivity and physical properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO₂S | [1] |
| Molecular Weight | 204.67 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 28-33 °C | [1] |
| Boiling Point | 82 °C / 0.4 mmHg | [2] |
| Density | 1.290 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |
| CAS Number | 609-60-9 | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy:
A reported ¹H NMR spectrum for this compound in CDCl₃ (400MHz) shows the following peaks: δ 7.95 (d, J=8.1Hz, 1H), 7.24-7.15 (m, 2H), 2.75 (s, 3H), 2.43 (s, 3H).[3]
¹³C NMR, IR, and Mass Spectrometry:
Synthesis of this compound
The primary method for the synthesis of this compound is the chlorosulfonation of m-xylene.
Experimental Protocol: Chlorosulfonation of m-Xylene
This protocol is based on a patented method for the preparation of 2,4-disubstituted benzenesulfonyl chlorides.[6]
Materials:
-
m-Xylene
-
Chlorosulfonic acid
-
Anhydrous potassium sulfate
-
Ice-water mixture
Procedure:
-
In a 50L reaction kettle, add 2.65 kg of m-xylene.
-
With stirring, add 0.05 kg of anhydrous potassium sulfate.
-
Control the reaction temperature at 20°C using an ice-water bath.
-
Slowly add 3.25 kg of chlorosulfonic acid dropwise from a dropping funnel.
-
After the addition is complete, maintain the reaction at 20°C for 0.5 hours.
-
In a second step, slowly add an additional 6 kg of chlorosulfonic acid dropwise at 20°C.
-
Following this, add 0.5 kg of phosphorus trichloride and maintain the temperature at 20°C for 5.0 hours to obtain the sulfonylated material.[6]
-
In a separate 100L glass storage tank, prepare a mixture of 25 kg of ice and water.
-
With stirring, slowly add the sulfonylated material to the ice-water mixture, ensuring the temperature is maintained below 15°C for 1.0 hour.
-
Transfer the mixture to a separatory funnel and allow it to stand for 1.0 hour.
-
Separate the lower organic layer, which contains the this compound.
Caption: Synthesis workflow for this compound.
Key Reactions and Experimental Protocols
This compound is a key intermediate for the synthesis of sulfonamides and sulfonate esters.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines yields the corresponding N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry.
This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[1][7]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.
Caption: General workflow for sulfonamide synthesis.
Synthesis of Sulfonate Esters
The reaction of this compound with alcohols in the presence of a base produces sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions.
This is a general procedure for the synthesis of sulfonate esters.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0 eq)
-
Anhydrous pyridine (1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Ice-cold dilute HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM or chloroform in a round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine (1.1-1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM or chloroform to the stirred mixture.
-
Stir the reaction at 0 °C for a few hours and then allow it to warm to room temperature. Continue stirring until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-cold dilute HCl.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by recrystallization or column chromatography.
Caption: General workflow for sulfonate ester synthesis.
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is also sensitive to moisture.[2]
| Hazard Statement | GHS Pictogram | Precautionary Statements |
| H314: Causes severe skin burns and eye damage |
| P280, P305+P351+P338, P310 |
Conclusion
This compound is a key synthetic intermediate with significant applications in the development of new pharmaceuticals and materials. Its synthesis via chlorosulfonation of m-xylene is a well-established process. The reactivity of its sulfonyl chloride group allows for the straightforward preparation of a diverse range of sulfonamides and sulfonate esters. Proper handling and safety precautions are paramount when working with this corrosive compound. This guide provides researchers, scientists, and drug development professionals with the core technical information required for the effective and safe utilization of this compound in their research and development endeavors.
References
- 1. 2,4-二甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 609-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Spectral Data of 2,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,4-dimethylbenzenesulfonyl chloride, a key reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Core Spectral Data
The following tables summarize the available and predicted spectral data for this compound. Due to a lack of publicly available experimental spectra for ¹³C NMR, IR, and Mass Spectrometry, the data presented in these sections are based on predictions and data from analogous compounds. This information is intended to provide a likely spectral profile for the compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. The following data has been reported for this compound in deuterated chloroform (CDCl₃) at 400 MHz.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | d | 1H | Aromatic H (ortho to SO₂Cl) |
| 7.24-7.15 | m | 2H | Aromatic H's |
| 2.75 | s | 3H | Methyl H's (para to SO₂Cl) |
| 2.43 | s | 3H | Methyl H's (ortho to SO₂Cl) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic C (ipso to SO₂Cl) |
| ~143 | Aromatic C (para to SO₂Cl) |
| ~135 | Aromatic C (ortho to SO₂Cl) |
| ~132 | Aromatic C-H |
| ~130 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~22 | Methyl C (para to SO₂Cl) |
| ~20 | Methyl C (ortho to SO₂Cl) |
IR (Infrared) Spectroscopy Data (Predicted)
An experimental IR spectrum for this compound is not widely published. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule. Strong absorptions are expected for the sulfonyl chloride group.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1380-1370 | Strong | Asymmetric SO₂ stretch |
| ~1190-1170 | Strong | Symmetric SO₂ stretch |
| ~600-500 | Strong | S-Cl stretch |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Possible Fragment |
| 204/206 | [M]⁺ (Molecular ion) |
| 139 | [M - SO₂Cl]⁺ |
| 105 | [C₈H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis of this compound and the acquisition of the spectral data presented above.
Synthesis of this compound
This protocol is based on the widely used method of electrophilic aromatic substitution of m-xylene.
Materials:
-
m-Xylene
-
Chlorosulfonic acid
-
Anhydrous potassium sulfate (or other drying agent)[1]
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice-water bath, add m-xylene and anhydrous potassium sulfate.
-
Slowly add chlorosulfonic acid dropwise to the stirred mixture while maintaining a low temperature (e.g., 15-20°C).[1]
-
After the addition is complete, allow the reaction to proceed at the same temperature for a specified period (e.g., 30 minutes).[1]
-
Carefully pour the reaction mixture over a mixture of ice and water with vigorous stirring.
-
Separate the organic layer. The product, this compound, will be in the organic layer.
-
The organic layer can be washed with water and brine, dried over a drying agent (e.g., anhydrous magnesium sulfate), and the solvent removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by distillation under reduced pressure or recrystallization.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: A 300-600 MHz NMR spectrometer.
-
Parameters: A standard proton experiment is typically sufficient. This usually involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Instrument: A 75-150 MHz NMR spectrometer.
-
Parameters: A standard carbon experiment with proton decoupling is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer acquisition time may be necessary. A relaxation delay of 2-5 seconds is common.
IR Spectroscopy
Sample Preparation (for a solid sample):
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull Method: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure: Place the prepared sample in the instrument's sample holder and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet/Nujol) should be taken and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution as needed for the specific instrument and ionization technique.
Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an EI source.
-
Procedure: Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph). The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Visualizations
The following diagrams illustrate the synthesis and a common reaction of this compound.
Caption: Synthesis workflow for this compound.
Caption: Common reaction of this compound.
References
An In-depth Technical Guide to the NMR Spectrum of 2,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-Dimethylbenzenesulfonyl chloride. This document includes detailed tables of ¹H and ¹³C NMR spectral data, experimental protocols for its synthesis, and a visual representation of its chemical structure with corresponding NMR assignments.
Chemical Structure and NMR Assignments
This compound is an organic compound with the chemical formula C₈H₉ClO₂S. The molecule consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a sulfonyl chloride group at position 1.
Caption: Chemical structure of this compound with ¹H NMR assignments.
Quantitative NMR Data
The following tables summarize the ¹H and predicted ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.97 | Doublet (d) | 8.1 | 1H | H-6 |
| 7.20-7.13 | Multiplet (m) | - | 2H | H-3, H-5 |
| 2.75 | Singlet (s) | - | 3H | 2-CH₃ |
| 2.44 | Singlet (s) | - | 3H | 4-CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz.[1]
Table 2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| 145.1 | C-SO₂Cl |
| 143.0 | C-CH₃ (at C4) |
| 139.3 | C-CH₃ (at C2) |
| 134.8 | C-H (at C6) |
| 132.5 | C-H (at C5) |
| 127.2 | C-H (at C3) |
| 21.8 | 4-CH₃ |
| 20.9 | 2-CH₃ |
Prediction performed using an online NMR prediction tool.
Experimental Protocols
The following protocol describes a method for the synthesis of this compound.
Synthesis of this compound[1]
Materials:
-
m-xylene
-
Chlorosulfonic acid
-
Anhydrous magnesium sulfate
-
Ice-water bath
-
Reaction kettle (50L)
-
Dropping funnel
Procedure:
-
To a 50L reaction kettle, add 2.65 kg of m-xylene.
-
With stirring, add 0.05 kg of anhydrous magnesium sulfate.
-
Cool the reaction mixture to 15 °C using an ice-water bath.
-
Slowly add 3.25 kg of chlorosulfonic acid dropwise from a dropping funnel, maintaining the reaction temperature at 15 °C.
-
After the addition is complete, maintain the reaction at 15 °C for an additional 30 minutes.
-
The resulting product is this compound.
Note: This protocol is based on a patent and should be adapted and scaled appropriately for laboratory use with all necessary safety precautions.
Logical Workflow for Synthesis
The synthesis of this compound from m-xylene involves a direct electrophilic aromatic substitution reaction.
Caption: Synthetic workflow for this compound.
References
An In-Depth Technical Guide on the Safety and Handling of 2,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2,4-dimethylbenzenesulfonyl chloride. The information herein is intended to supplement, not replace, institutional safety guidelines and professional judgment. Adherence to rigorous safety practices is paramount when working with this corrosive and reactive compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling. The following tables summarize key quantitative data for this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 609-60-9 |
| Molecular Formula | C₈H₉ClO₂S |
| Molecular Weight | 204.67 g/mol |
| Appearance | Solid |
| Melting Point | 28-33 °C |
| Boiling Point | 82 °C at 0.4 mmHg |
| Density | 1.290 ± 0.06 g/cm³ (Predicted) |
| Flash Point | >110 °C (>230 °F) - closed cup[1][2] |
Table 2: Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[2] |
Experimental Protocols
Strict adherence to established protocols is critical to mitigate the risks associated with this compound. The following sections detail procedures for quenching reactions and decontaminating spills.
Protocol for Quenching Reactions Containing this compound
This protocol outlines the safe neutralization of residual this compound in a reaction mixture.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution[3]
-
Ice bath
-
Large beaker (volume at least 5-10 times that of the reaction mixture)[3]
-
Stir plate and stir bar
-
pH paper
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.
Procedure:
-
Preparation: In a certified chemical fume hood, place the large beaker containing the saturated sodium bicarbonate or sodium hydroxide solution on a stir plate and immerse it in an ice bath to cool.[3] A general guideline is to use at least a 5-10 molar excess of the base relative to the initial amount of this compound.[3]
-
Slow Addition: With vigorous stirring, slowly and carefully add the reaction mixture dropwise to the cold basic solution.[1] Caution: This reaction is exothermic and will generate gas (carbon dioxide if using bicarbonate).[3] The rate of addition must be carefully controlled to prevent excessive foaming, a rapid temperature increase, or overflow.[3]
-
Neutralization: Continue to stir the mixture in the ice bath for a minimum of 30 minutes after the addition is complete to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.[1]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using pH paper, test the aqueous layer to confirm that the pH is neutral or slightly basic (pH 7-9).[3] If the solution is still acidic, add more base.
-
Workup: The neutralized mixture can now be safely processed, for example, by transfer to a separatory funnel for aqueous extraction.[1]
Protocol for Decontamination of Spills
This protocol provides a step-by-step guide for the safe cleanup of a small-scale spill of this compound in a laboratory setting.
Materials:
-
Spill containment materials (e.g., sand, vermiculite, or a commercial absorbent)
-
Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃) for neutralization
-
Plastic scoop and dustpan
-
Heavy-duty sealable plastic bags for waste disposal
-
Appropriate PPE: chemical-resistant gloves, safety goggles, face shield, lab coat, and, if necessary, respiratory protection.
Procedure:
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is significant or if you are unsure how to proceed, contact your institution's emergency response team.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Containment:
-
Neutralization and Absorption:
-
Collection:
-
Final Decontamination:
-
Wipe the spill area with a cloth or paper towels dampened with a saturated sodium bicarbonate solution.
-
Follow with a final wipe-down with soap and water.
-
Place all contaminated cleaning materials into the hazardous waste bag.
-
-
Disposal:
-
Seal the waste bag and label it clearly as "Hazardous Waste: this compound Spill Debris."
-
Dispose of the waste according to your institution's hazardous waste management guidelines.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and the appropriate institutional safety office.[3]
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and chemical relationships for the safe handling of this compound.
Incompatible Materials and Hazardous Reactions
This compound is incompatible with a range of common laboratory reagents. Contact with these substances can lead to vigorous, exothermic reactions and the release of hazardous byproducts.
Table 3: Chemical Incompatibilities and Hazardous Reactions
| Incompatible Material | Hazardous Reaction/Products |
| Water/Moisture | Reacts, potentially violently, to produce corrosive 2,4-dimethylbenzenesulfonic acid and hydrogen chloride gas.[7] |
| Strong Bases | Vigorous and exothermic neutralization reactions.[8] |
| Alcohols | Reacts to form sulfonate esters, often exothermically.[9] |
| Amines | Reacts to form sulfonamides, the basis of the Hinsberg test for amines.[7] The reaction can be vigorous. |
| Strong Oxidizing Agents | May cause fire or explosion.[8] |
Upon thermal decomposition, this compound can release toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride.[8]
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for formal safety training and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-二甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. acs.org [acs.org]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]
A Technical Guide to the Chemical Mechanism of Action of 2,4-Dimethylbenzenesulfonyl Chloride as an Amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical mechanism of action of 2,4-dimethylbenzenesulfonyl chloride, focusing on its application as a protecting group for primary and secondary amines in organic synthesis. This document outlines the underlying chemical principles, detailed experimental protocols, quantitative data, and a comparative analysis with other relevant sulfonyl-based protecting groups.
Introduction: The Role of Sulfonyl Protecting Groups in Synthesis
In multi-step organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals, the temporary masking of reactive functional groups is a cornerstone strategy. Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions. Sulfonamides are a robust class of amine protecting groups, valued for their stability across a wide range of reaction conditions. The 2,4-dimethylbenzenesulfonyl group, introduced by the reaction of an amine with this compound, offers a stable and reliable means of amine protection. Understanding its mechanism of installation and cleavage is crucial for its effective implementation in synthetic strategies.
Mechanism of Action: Protection of Amines
The primary chemical action of this compound is the sulfonylation of a primary or secondary amine to form a stable sulfonamide. This transformation proceeds via a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride.
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the this compound. This forms a transient tetrahedral intermediate. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a critical role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct. This is essential because, in the absence of a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride leaving group yields the stable 2,4-dimethylbenzenesulfonamide.
dot
Experimental Protocols
General Protocol for the Protection of a Primary Amine
This protocol describes a general procedure for the formation of a 2,4-dimethylbenzenesulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 - 1.2 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted-2,4-dimethylbenzenesulfonamide.
dot
Protocol for Reductive Cleavage of 2,4-Dimethylbenzenesulfonamides
Aryl sulfonamides are known for their high stability, often requiring harsh conditions for cleavage. However, modern synthetic methods allow for their reductive cleavage under milder conditions. The following is a representative protocol based on methods developed for the reductive cleavage of secondary sulfonamides, which should be applicable to 2,4-dimethylbenzenesulfonamides.
Materials:
-
N-substituted-2,4-dimethylbenzenesulfonamide (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF (or other suitable reducing agent)
-
Hexamethylphosphoramide (HMPA) (optional, as an additive)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous potassium sodium tartrate solution)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-substituted-2,4-dimethylbenzenesulfonamide (1.0 eq) in anhydrous THF.
-
Addition of HMPA: If required, add HMPA (2.0-4.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Addition of Reducing Agent: Add the samarium(II) iodide solution dropwise to the stirred reaction mixture until the characteristic deep blue color persists, indicating an excess of the reagent.
-
Reaction: Stir the reaction at the same temperature for a period ranging from 30 minutes to several hours, monitoring the reaction by TLC.
-
Quenching: Quench the reaction by the addition of a suitable quenching agent, such as saturated aqueous potassium sodium tartrate solution.
-
Work-up: Allow the mixture to warm to room temperature and perform a standard aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing of the combined organic layers, drying, and concentration.
-
Purification: Purify the crude product by column chromatography to isolate the deprotected amine.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of 2,4-dimethylbenzenesulfonamides and the precursor this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Xylene | Chlorosulfonic acid, Anhydrous MgSO₄ | None | 15 | 0.5 | 87.65 | [1] |
Table 2: Synthesis of N-Aryl-2,4-dimethylbenzenesulfonamides
| Amine | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| p-Toluidine | (Not specified) | (Not specified) | Boiling | 10 min | (Not specified, product isolated) | [2] |
| m-Toluidine | (Not specified) | (Not specified) | Boiling | 10 min | (Not specified, product isolated) | [3] |
Spectroscopic Data of a Representative 2,4-Dimethylbenzenesulfonamide
The following data is for N-(2,4-Dimethyl-phenyl)-4-methyl-benzenesulfonamide, which serves as a representative example of the products formed.[4]
Table 3: 1H and 13C NMR Data for N-(2,4-Dimethyl-phenyl)-4-methyl-benzenesulfonamide in CDCl₃
| 1H NMR Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | 13C NMR Chemical Shift (δ, ppm) |
| 7.60 | d, J = 8.0 | Ar-H (tosyl) | 143.7 |
| 7.21 | d, J = 8.0 | Ar-H (tosyl) | 136.9 |
| 7.13 | d, J = 8.04 | Ar-H (dimethylphenyl) | 136.4 |
| 6.93–6.88 | m | Ar-H (dimethylphenyl) | 132.2 |
| 6.50 | s | NH | 131.8 |
| 2.38 | s | CH₃ (tosyl) | 131.6 |
| 2.25 | s | CH₃ (dimethylphenyl) | 129.7 (2C) |
| 1.95 | s | CH₃ (dimethylphenyl) | 127.6 |
| 127.3 (2C) | |||
| 125.3 | |||
| 21.7 | |||
| 21.0 | |||
| 17.6 |
Comparative Analysis with Other Sulfonyl Protecting Groups
The choice of a sulfonyl protecting group depends on the specific requirements of the synthetic route, including the stability needed and the conditions available for deprotection.
Table 4: Comparison of Sulfonyl Protecting Groups
| Protecting Group | Abbreviation | Key Features | Deprotection Conditions |
| 2,4-Dimethylbenzenesulfonyl | Dimesyl | High stability to acidic and basic conditions. Electron-donating methyl groups may slightly increase the electron density on the sulfur compared to tosyl, potentially affecting reactivity. | Reductive cleavage (e.g., SmI₂, Na/NH₃, Mg/MeOH). Generally requires strong reducing conditions. |
| p-Toluenesulfonyl | Tosyl (Ts) | Very high stability, widely used. Stable to a broad range of reaction conditions.[5] | Reductive cleavage (e.g., Na/NH₃, H₂/Raney Ni), strong acid (HBr/AcOH), Mg/MeOH.[6][7] |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Electron-withdrawing nitro group facilitates cleavage via nucleophilic aromatic substitution.[8] Less stable to some nucleophiles and reducing agents compared to tosyl. | Mildly nucleophilic conditions, typically with a thiol and a base (e.g., PhSH/K₂CO₃).[8][9] |
dot
The 2,4-dimethylbenzenesulfonyl group is structurally similar to the more common tosyl group and is expected to exhibit a comparable high level of stability. The two methyl groups are electron-donating, which might slightly decrease the acidity of the N-H proton of the resulting sulfonamide compared to a tosylamide. The choice between a dimesyl and a tosyl group may be dictated by the availability of the corresponding sulfonyl chloride or by subtle differences in the crystalline nature or solubility of the protected intermediates. For syntheses requiring facile deprotection under mild conditions, a nosyl group is generally preferred.
Conclusion
This compound is a robust and effective reagent for the protection of primary and secondary amines. Its mechanism of action involves a base-mediated nucleophilic substitution to form a highly stable sulfonamide. While the installation is straightforward, the cleavage of the resulting 2,4-dimethylbenzenesulfonamide requires strong reductive conditions, a characteristic it shares with the widely used tosyl group. This technical guide provides the foundational knowledge, experimental protocols, and comparative context necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Toluenesulfonamides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Synthesis of 2,4-Dimethylbenzenesulfonyl chloride
An In-depth Technical Guide to the Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an important organic intermediate, plays a crucial role in the synthesis of various pharmaceuticals and specialty chemicals. Its utility primarily stems from the reactive sulfonyl chloride group, which readily participates in reactions to form sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the prevalent synthetic route to this compound, focusing on the chlorosulfonation of m-xylene. It offers detailed experimental protocols, a comparative summary of quantitative data, and a visualization of the reaction pathway to support researchers in its effective preparation.
Core Synthesis Pathway: Chlorosulfonation of m-Xylene
The most common and direct method for the preparation of this compound is the electrophilic aromatic substitution reaction between m-xylene and chlorosulfonic acid.[1][2][3] In this reaction, the electron-rich aromatic ring of m-xylene is attacked by the strongly electrophilic sulfur trioxide, which can be considered to be generated in situ from chlorosulfonic acid. The methyl groups on the benzene ring are activating and direct the incoming sulfonyl chloride group to the ortho and para positions. Due to steric hindrance from the two methyl groups, the substitution occurs predominantly at the 4-position.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, adapted from cited literature.
Protocol 1: Synthesis using Dichloromethane as a Solvent
This protocol describes the synthesis of this compound via the chlorosulfonation of m-xylene in the presence of dichloromethane as a solvent.[3]
-
Materials:
-
m-Xylene (500 g, 4.7 mol)
-
Dichloromethane (1000 ml)
-
Chlorosulfonic acid (1100 g, 9.4 mol)
-
Water (3000 ml)
-
Brine solution
-
-
Procedure:
-
A solution of m-xylene in dichloromethane is prepared in a suitable reaction vessel.
-
The solution is cooled to 10°C.
-
Chlorosulfonic acid is added dropwise to the cooled solution over a period of 4 hours, while maintaining the temperature of the reaction mixture at 10°C.
-
The resulting mixture is stirred for an additional 1.5 hours at 10°C.
-
The temperature is then raised to 25°C, and the mixture is stirred for 8 hours.
-
The reaction is quenched by carefully adding the product mixture to 3000 ml of water maintained at 15°C and stirring for 15 minutes.
-
Upon cessation of stirring, a biphasic mixture is obtained. The lower organic layer is separated.
-
The organic layer is washed with brine.
-
Dichloromethane is removed by distillation, and the residue is dried under reduced pressure (50 mm Hg) at 45°C to yield this compound as a light yellow oil.
-
Protocol 2: Synthesis with the Aid of a Dehydrating Agent
This protocol details a method for preparing this compound using a dehydrating agent.[2]
-
Materials:
-
m-Xylene (2.65 kg)
-
Anhydrous potassium sulfate (0.05 kg)
-
Chlorosulfonic acid (3.25 kg initially, then 6 kg)
-
Phosphorus trichloride (0.5 kg)
-
Ice-water mixture (25 kg)
-
-
Procedure:
-
In a 50L reaction kettle, add m-xylene and anhydrous potassium sulfate with stirring.
-
Control the reaction temperature in an ice-water bath at 20°C.
-
Slowly add chlorosulfonic acid (3.25 kg) from a dropping funnel. After the addition is complete, maintain the reaction at 20°C for 0.5 hours.
-
While maintaining the temperature at 20°C, slowly add another 6 kg of chlorosulfonic acid dropwise.
-
Following the second chlorosulfonic acid addition, add phosphorus trichloride (0.5 kg) and keep the temperature at 20°C for 5.0 hours to obtain the sulfonylated material.
-
In a separate 100L glass storage tank, prepare an ice-water mixture (25 kg).
-
Slowly add the sulfonylated material to the ice-water mixture with stirring, ensuring the temperature is maintained below 15°C for 1.0 hour.
-
Transfer the mixture to a separatory funnel and let it stand for 1.0 hour. The lower organic layer containing the product is then separated.
-
Quantitative Data Summary
The following table summarizes the quantitative data from the described experimental protocols for the synthesis of this compound.
| Parameter | Protocol 1[3] | Protocol 2[2] |
| Starting Material | m-Xylene | m-Xylene |
| Reagents | Chlorosulfonic acid, Dichloromethane | Chlorosulfonic acid, Anhydrous potassium sulfate, Phosphorus trichloride |
| Scale (m-Xylene) | 500 g (4.7 mol) | 2.65 kg |
| Molar Ratio (m-Xylene:Chlorosulfonic acid) | 1:2 | - |
| Reaction Temperature | 10°C, then 25°C | 20°C |
| Reaction Time | 4h (addition) + 1.5h + 8h | 0.5h + 5.0h |
| Yield | 792 g (82.5%) | Not specified |
| Purity (by GC) | 99.04% | Not specified |
| Final Product Form | Light yellow oil | Organic layer |
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation from m-xylene to this compound.
Caption: from m-Xylene.
Conclusion
The synthesis of this compound is most effectively achieved through the chlorosulfonation of m-xylene. The provided protocols offer detailed guidance for its preparation, and the comparative data allows for an informed selection of the synthetic route based on desired scale, purity, and available resources. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity. The methodologies and data presented in this guide are intended to support researchers and professionals in the successful synthesis of this valuable chemical intermediate.
References
An In-depth Technical Guide to the Solubility of 2,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 2,4-dimethylbenzenesulfonyl chloride. Due to the limited publicly available quantitative data, this document focuses on qualitative solubility, provides a general experimental protocol for determining solubility, and includes comparative data for structurally similar compounds.
Compound Profile: this compound
This compound is an aromatic sulfonyl chloride compound. It serves as a key reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. Understanding its physical properties and solubility is crucial for its effective use in reaction chemistry and drug development.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 609-60-9 |
| Molecular Formula | C₈H₉ClO₂S |
| Molecular Weight | 204.67 g/mol |
| Melting Point | 28-33 °C |
| Boiling Point | 82 °C at 0.4 mmHg |
| Density (Predicted) | 1.290 ± 0.06 g/cm³ |
| Appearance | Off-white solid |
| Moisture Sensitivity | Sensitive to moisture |
Solubility Profile
Currently, specific quantitative solubility data for this compound in various organic solvents is not widely published. However, qualitative information is available.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
It is important to note that this compound is highly reactive towards nucleophilic solvents such as water, alcohols, and amines. In these cases, the compound does not dissolve but rather undergoes a chemical reaction, typically solvolysis, to form the corresponding sulfonic acid or its derivatives. Therefore, it is considered incompatible with these reactive solvents.
Comparative Solubility of Structurally Similar Compounds
To provide further context, the solubility of structurally related sulfonyl chlorides, benzenesulfonyl chloride and p-toluenesulfonyl chloride, is presented below. This information can be used as a general guide for solvent selection.
Table 3: Qualitative Solubility of Benzenesulfonyl Chloride and p-Toluenesulfonyl Chloride
| Compound | Solvent | Solubility |
| Benzenesulfonyl Chloride | Water | Insoluble (reacts)[1][2][3][4] |
| Diethyl Ether | Soluble[1][2][4][5] | |
| Chloroform | Soluble[1] | |
| Benzene | Soluble[1] | |
| Ethanol | Soluble (reacts)[4] | |
| Dichloromethane | Soluble[2] | |
| DMF | Soluble[5] | |
| Acetonitrile | Soluble[5] | |
| p-Toluenesulfonyl Chloride | Water | Insoluble (reacts)[6][7][8][9] |
| Benzene | Freely Soluble[6][7][8] | |
| Ethanol | Freely Soluble (reacts)[6][7][8] | |
| Diethyl Ether | Freely Soluble[7][8] | |
| Chloroform | Freely Soluble[6] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general experimental protocol, based on the principles of the OECD Test Guideline 105 for water solubility and standard laboratory practices for organic solvents, can be adapted.[10][11][12][13][14] Given the reactivity of this compound, it is imperative to use anhydrous solvents and a dry, inert atmosphere.
Objective: To determine the saturation concentration of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous solvent of interest (e.g., chloroform, ethyl acetate, toluene, hexane)
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes with inert filters (e.g., PTFE, 0.2 µm)
-
Vials with inert caps
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Preparation of Saturated Solution (Flask Method): a. Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed vial under an inert atmosphere. The excess solid should be clearly visible. b. Place the vial in a thermostatically controlled shaker or on a stirrer in a water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., 24-48 hours).
-
Sample Collection and Preparation: a. After equilibrium is reached, cease agitation and allow the excess solid to settle. b. Carefully draw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed. c. Immediately filter the solution through an inert syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals. d. Dilute the filtered solution to a known volume with the same anhydrous solvent.
-
Quantification: a. Prepare a series of standard solutions of known concentrations of this compound in the same solvent. b. Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of the dissolved compound. c. Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the diluted sample.
-
Calculation of Solubility: a. Calculate the concentration in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Safety Precautions: this compound is a corrosive and moisture-sensitive compound. All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is thoroughly dried before use.
Visualized Workflow: Synthesis of this compound
The following diagram illustrates a typical synthesis workflow for this compound, as described in the literature.
Caption: Synthesis workflow for this compound.
Logical Flow for Solubility Classification
The following diagram outlines the logical steps for classifying the solubility of an organic compound, which is applicable to this compound.
Caption: Logical flow for the solubility classification of an organic compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 5. 苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. p-Toluenesulfonyl chloride ReagentPlus�, = 99 98-59-9 [sigmaaldrich.com]
- 7. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. druglead.com [druglead.com]
- 9. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 11. filab.fr [filab.fr]
- 12. oecd.org [oecd.org]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. oecd.org [oecd.org]
Stability of 2,4-Dimethylbenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2,4-dimethylbenzenesulfonyl chloride, a key reagent in organic synthesis. The document outlines the principal degradation pathways, provides guidance on handling and storage, and presents detailed exemplary protocols for assessing its stability. While specific experimental stability data for this compound is not extensively available in public literature, this guide extrapolates from data on structurally related arylsulfonyl chlorides to provide a robust framework for its use.
Core Concepts in Stability
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and thermal decomposition. As with other arylsulfonyl chlorides, the presence of two electron-donating methyl groups on the benzene ring is expected to influence the reactivity of the sulfonyl chloride moiety.
Hydrolytic Stability: The primary degradation pathway for this compound is hydrolysis. In the presence of water or moisture, it reacts to form 2,4-dimethylbenzenesulfonic acid and hydrochloric acid. This reaction is generally rapid for arylsulfonyl chlorides.[1][2][3] The rate of hydrolysis is influenced by pH, temperature, and the solvent system.[4][5]
Thermal Stability: Exposure to elevated temperatures can cause the decomposition of this compound. Thermal degradation can lead to the release of hazardous gases, including oxides of sulfur (SOx) and hydrogen chloride (HCl).[1]
Quantitative Stability Data
Specific quantitative stability data for this compound is scarce in peer-reviewed literature. However, data from analogous compounds can provide valuable insights. The table below summarizes relevant data for benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride, which can serve as benchmarks. It is anticipated that the two electron-donating methyl groups in this compound may slightly decrease the rate of nucleophilic attack (hydrolysis) compared to the unsubstituted benzenesulfonyl chloride.
| Compound | Stability Parameter | Value | Conditions | Reference |
| Benzenesulfonyl Chloride | Hydrolysis Half-Life | 5.1 minutes | 1% aqueous dioxane, 21°C | [6] |
| S-Cl Bond Dissociation Enthalpy | 295 kJ mol⁻¹ | Photoacoustic Calorimetry | [5] | |
| 4-Methylbenzenesulfonyl chloride | Hydrolysis Half-Life | 2.2 minutes | pH 4.0 and 7.0, 25°C | [2] |
| Hydrolysis Half-Life | 2.6 minutes | pH 9.0, 25°C | [2] | |
| Sulfuryl Chloride | Decomposition Temperature | ≥ 100 °C | Not specified | |
| Aryl Sulfonyl Chloride Analog | Decomposition | Rapidly decomposes | 130 °C | [7] |
Handling and Storage Recommendations
To ensure the integrity of this compound, stringent handling and storage procedures are necessary.
-
Storage Conditions : Store in a dry, cool, and well-ventilated area in a tightly sealed container.[1] It is recommended to store under an inert atmosphere, such as nitrogen, to prevent exposure to moisture and air.[1][8]
-
Incompatible Materials : Keep away from water, moist air, strong oxidizing agents, and strong bases.[1]
-
Personal Protective Equipment : Due to its corrosive nature, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a chemical fume hood.[1][9]
Experimental Protocols for Stability Assessment
The following sections provide detailed, exemplary methodologies for evaluating the hydrolytic and thermal stability of this compound.
Hydrolytic Stability Assessment
This protocol outlines a method to determine the rate of hydrolysis under controlled conditions.
Objective: To determine the hydrolysis half-life of this compound at various pH values.
Materials and Equipment:
-
This compound
-
Acetonitrile (HPLC grade)
-
Buffered aqueous solutions (e.g., pH 4, 7, and 9)
-
HPLC system with a UV detector and a C18 column
-
Constant temperature water bath or incubator
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Reaction Setup: For each pH value, place a sealed vial containing the buffered solution in a constant temperature bath set to 25°C.
-
Initiation of Reaction: Add a small aliquot of the stock solution to the pre-heated buffer to achieve a final concentration suitable for HPLC analysis. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in a vial containing acetonitrile.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound. The mobile phase and detection wavelength should be optimized for the compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
This protocol describes the use of TGA to determine the thermal decomposition profile.
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Materials and Equipment:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas
-
Analytical balance
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA sample pan.
-
TGA Analysis: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).[1][10]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[7]
Visualizing Stability Assessment and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and chemical processes related to the stability of this compound.
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Primary hydrolysis pathway of this compound.
References
- 1. gossmanforensics.com [gossmanforensics.com]
- 2. [PDF] The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Semantic Scholar [semanticscholar.org]
- 3. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-二甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
Methodological & Application
Application Notes and Protocols: 2,4-Dimethylbenzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzenesulfonyl chloride serves as a crucial building block in the synthesis of sulfonamides, a class of compounds with significant therapeutic value. The sulfonamide functional group is a key pharmacophore in a wide range of drugs, exhibiting antibacterial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory activities. The incorporation of the 2,4-dimethylphenyl moiety can modulate the physicochemical properties of the resulting sulfonamide, such as lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic characteristics. These application notes provide detailed protocols for the synthesis of N-substituted-2,4-dimethylbenzenesulfonamides and explore their relevance in targeting key biological pathways.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.
Application in Drug Discovery: Targeting Key Signaling Pathways
Sulfonamide derivatives are known to interact with various biological targets. While the specific biological activities of sulfonamides derived directly from this compound are not extensively documented, the broader class of sulfonamides has been shown to inhibit critical signaling pathways implicated in diseases like cancer.
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation.[1] Dysregulation of CA activity is associated with several pathologies, including glaucoma and cancer.[2] The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, leading to its inhibition.
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin signaling pathway plays a vital role in cell proliferation, differentiation, and embryonic development.[3][4] Its aberrant activation is a hallmark of numerous cancers.[3][4] Several sulfonamide-containing compounds have been identified as inhibitors of this pathway, often by interfering with the interaction between β-catenin and its transcriptional co-activators.[5]
Experimental Protocols
Two primary protocols are provided for the synthesis of sulfonamides using this compound: a conventional method and a microwave-assisted method for rapid synthesis.
Protocol 1: Conventional Synthesis of N-Substituted-2,4-dimethylbenzenesulfonamides
This robust protocol is widely applicable for the synthesis of a variety of sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (1.5 equivalents) to the stirred solution.
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time.
Materials:
-
This compound
-
Primary or secondary amine
-
n-Hexane
Procedure:
-
In a microwave-safe reaction vessel, combine the amine (1.0 equivalent) and this compound (1.0 equivalent).
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at 100-120 °C for 3-10 minutes.
-
After cooling the vessel to room temperature, add n-hexane to the reaction mixture and allow it to stand.
-
Collect the precipitated product by filtration, wash with cold n-hexane, and dry under vacuum.
Data Presentation
The following table summarizes illustrative data for the synthesis of various N-substituted-2,4-dimethylbenzenesulfonamides. Please note that these are typical expected outcomes, and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Amine | Product Name | Reaction Time (Conventional) | Typical Yield (%) |
| 1 | Aniline | N-Phenyl-2,4-dimethylbenzenesulfonamide | 6 h | 85-95 |
| 2 | 4-Methylaniline | N-(4-Methylphenyl)-2,4-dimethylbenzenesulfonamide | 6 h | 88-96 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,4-dimethylbenzenesulfonamide | 7 h | 82-92 |
| 4 | Benzylamine | N-Benzyl-2,4-dimethylbenzenesulfonamide | 4 h | 90-98 |
| 5 | Piperidine | 1-(2,4-Dimethylbenzenesulfonyl)piperidine | 4 h | 88-96 |
Characterization Data for this compound:
-
¹H NMR (400MHz, CDCl₃): δ 7.97 (d, J=8.1Hz, 1H), 7.20-7.13 (m, 2H), 2.75 (s, 3H), 2.44 (s, 3H).[6]
Visualizations
Caption: A standard experimental workflow for the synthesis of sulfonamides.
Caption: Logical relationship of sulfonamides as potential inhibitors of the Wnt/β-catenin pathway and carbonic anhydrase.[1][3][4][5]
References
- 1. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel sulfonamide inhibitors of beta-catenin signaling as anticancer agents [iris.uniroma1.it]
- 4. Sulfonamide Inhibitors of β-Catenin Signaling as Anticancer Agents with Different Output on c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANASTASIA PARISI | MOLECULAR DESIGN AND CHARACTERIZATION FOR THE PROMOTION OF HEALTH AND WELL-BEING: FROM DRUG TO FOOD [phd.uniroma1.it]
- 6. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
Application Notes and Protocols for Sulfonylation using 2,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2,4-dimethylbenzenesulfonyl chloride in sulfonylation reactions. This reagent is a valuable tool for the synthesis of sulfonamides and sulfonate esters, which are important functional groups in many biologically active compounds and approved drugs. The protocols detailed below are intended to serve as a starting point for researchers, and optimization may be necessary for specific substrates.
Introduction
Sulfonylation is a key transformation in organic synthesis, enabling the formation of a stable sulfur-nitrogen or sulfur-oxygen bond. This compound is a versatile reagent for this purpose. The presence of the two methyl groups on the benzene ring can influence the reactivity and the physicochemical properties of the resulting sulfonamide or sulfonate ester derivatives, such as their lipophilicity and metabolic stability. This can be particularly advantageous in the context of drug discovery and development, where fine-tuning of molecular properties is crucial.
The general reaction involves the nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of the this compound, leading to the displacement of the chloride leaving group. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.
Reaction Principle and Mechanism
The sulfonylation of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion, and a proton is removed by a base to yield the stable sulfonamide product.
A similar mechanism occurs with alcohols, where the oxygen atom acts as the nucleophile to form a sulfonate ester.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the sulfonylation of various amines with sulfonyl chlorides. While specific data for this compound is limited in the public domain, the data for similar sulfonyl chlorides provides a strong indication of the expected outcomes.
| Entry | Amine Substrate | Sulfonyl Chloride | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Primary Aliphatic Amine | p-Toluenesulfonyl chloride | - | - | 0.08 | MW | 95 |
| 2 | Aniline | p-Toluenesulfonyl chloride | - | - | 0.12 | MW | 96 |
| 3 | Secondary Aliphatic Amine | p-Toluenesulfonyl chloride | - | - | 0.17 | MW | 92 |
| 4 | Primary Amine | 2,4-Dichlorobenzenesulfonyl chloride | Pyridine | DCM | 12-24 | RT | - |
| 5 | Secondary Amine | 2,4-Dichlorobenzenesulfonyl chloride | Triethylamine | DCM | 6-18 | RT | - |
MW = Microwave irradiation, RT = Room Temperature, DCM = Dichloromethane. Data is illustrative and based on reactions with similar sulfonyl chlorides.
Experimental Protocols
Protocol 1: Standard Synthesis of N-substituted-2,4-dimethylbenzenesulfonamides in an Aprotic Solvent
This protocol describes a general method for the reaction of this compound with a primary or secondary amine using conventional heating.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 - 1.2 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-2,4-dimethylbenzenesulfonamide.
Protocol 2: Microwave-Assisted Synthesis of N-substituted-2,4-dimethylbenzenesulfonamides
This protocol provides a rapid, solvent-free method for the synthesis of sulfonamides.[1]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
n-Hexane
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).
-
Microwave Irradiation: Expose the mixture to microwave irradiation for an appropriate time (typically 5-15 minutes), monitoring the reaction progress by TLC.
-
Work-up: After completion, treat the reaction mixture with n-hexane (15-20 mL) and allow it to stand at room temperature for 7-10 hours.
-
Isolation: Collect the resulting crystals by filtration, wash with n-hexane, and dry to obtain the sulfonamide product.
Visualizations
Experimental Workflow for Standard Sulfonylation
Caption: Workflow for the standard synthesis of N-substituted-2,4-dimethylbenzenesulfonamides.
General Reaction Mechanism
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Key Considerations and Troubleshooting
-
Reagent Purity: Ensure that the this compound and the amine are of high purity. The sulfonyl chloride is sensitive to moisture and should be handled accordingly.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
-
Choice of Base: Pyridine and triethylamine are common choices. For acid-sensitive substrates, a non-nucleophilic hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) may be preferred.
-
Reaction Monitoring: TLC is a convenient method to monitor the reaction progress. The disappearance of the starting amine is a good indicator of reaction completion.
-
Purification: The crude product may contain unreacted starting materials and by-products. Column chromatography is generally effective for purification. Recrystallization can also be an option for solid products.
-
Deprotection: In some synthetic routes, the 2,4-dimethylbenzenesulfonyl group may be used as a protecting group for amines. Deprotection conditions would need to be developed, potentially involving strong acidic conditions or reductive methods, though specific protocols for this particular group are not widely reported. The related 2,4-dimethoxybenzyl (DMB) group is often removed under oxidative or acidic conditions.[2][3]
References
2,4-Dimethylbenzenesulfonyl Chloride: A Versatile Protecting Group for Amines in Organic Synthesis
Application Notes for Researchers, Scientists, and Drug Development Professionals
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules and active pharmaceutical ingredients. The 2,4-dimethylbenzenesulfonyl group, introduced via 2,4-dimethylbenzenesulfonyl chloride, serves as a robust and versatile protecting group for primary and secondary amines. The resulting sulfonamides exhibit significant stability across a wide range of reaction conditions, rendering the protected amine inert to many synthetic transformations.
The presence of the two methyl groups on the benzene ring provides steric hindrance around the sulfonyl group, which can influence the reactivity and selectivity of the protection reaction. This steric bulk can be advantageous in differentiating between sterically accessible and hindered amines. Furthermore, the electron-donating nature of the methyl groups can modulate the electronic properties of the sulfonamide, potentially influencing its stability and the conditions required for its cleavage compared to other arylsulfonyl protecting groups.
The formation of the sulfonamide bond significantly attenuates the nucleophilicity and basicity of the amine nitrogen.[1] This allows for subsequent chemical modifications on other parts of the molecule without interference from the protected amine. The deprotection of the 2,4-dimethylbenzenesulfonamide can be achieved under various reductive or acidic conditions, offering flexibility in the synthetic strategy.
Data Presentation
Table 1: Representative Yields for the Protection of Amines with this compound
| Amine Substrate | Product | Reaction Conditions | Yield (%) |
| 1-Octylamine | N-(Octyl)-2,4-dimethylbenzenesulfonamide | This compound (1.05 eq), NaOH (1.0 M aq.), 25 °C | 98 |
| Dibutylamine | N,N-Dibutyl-2,4-dimethylbenzenesulfonamide | This compound (1.05 eq), NaOH (1.0 M aq.), 25 °C | 94 |
| Hexamethylenimine | 1-(2,4-Dimethylbenzenesulfonyl)hexamethylenimine | This compound (1.05 eq), NaOH (1.0 M aq.), 25 °C | 97 |
| Aniline | N-Phenyl-2,4-dimethylbenzenesulfonamide | This compound (1.1 eq), Pyridine, CH₂Cl₂, 0 °C to rt, 12 h | ~90 (estimated) |
| Diethylamine | N,N-Diethyl-2,4-dimethylbenzenesulfonamide | This compound (1.1 eq), Triethylamine, CH₂Cl₂, 0 °C to rt, 12 h | ~92 (estimated) |
| *Yields for 1-octylamine, dibutylamine, and hexamethylenimine are based on reactions with benzenesulfonyl chloride in aqueous media and are expected to be similar for this compound.[1] Yields for aniline and diethylamine are estimated based on general sulfonylation procedures. |
Table 2: Potential Deprotection Methods for 2,4-Dimethylbenzenesulfonamides
| Reagents | Conditions | Comments |
| Mg / MeOH | Reflux | A common method for the reductive cleavage of sulfonamides.[2] |
| Na / Naphthalene | THF, -78 °C | Provides mild conditions for deprotection. |
| HBr / Phenol | Acetic acid, heat | Harsh acidic conditions that may not be suitable for sensitive substrates. |
| SmI₂ | THF, HMPA | A powerful reducing agent for cleaving stable sulfonamides. |
| *These are general methods for sulfonamide cleavage and would require optimization for specific 2,4-dimethylbenzenesulfonamide substrates. |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (2.0 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add the base (e.g., pyridine, 2.0 eq).
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated aqueous NaHCO₃ solution (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-(2,4-dimethylphenylsulfonyl)amine can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Protection of a Secondary Amine with this compound
The protocol for protecting a secondary amine is analogous to that of a primary amine.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Follow steps 1-8 as described in Protocol 1, substituting the primary amine with the secondary amine and using triethylamine as the base.
-
The work-up procedure (steps 9-11) is identical to Protocol 1.
Protocol 3: Deprotection of a 2,4-Dimethylbenzenesulfonamide via Reductive Cleavage
Materials:
-
N-(2,4-Dimethylphenylsulfonyl)amine (1.0 eq)
-
Magnesium (Mg) turnings (10 eq)
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated aqueous)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add the N-(2,4-dimethylphenylsulfonyl)amine (1.0 eq) and magnesium turnings (10 eq).
-
Add anhydrous methanol to the flask.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC. The reaction may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude amine can be purified by column chromatography or distillation.
Mandatory Visualization
Caption: Reaction mechanism for the protection of an amine with this compound.
Caption: General reductive deprotection of a 2,4-dimethylbenzenesulfonamide.
Caption: General experimental workflow for using the 2,4-dimethylbenzenesulfonyl protecting group.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 2,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a sulfonyl group onto a heterocyclic scaffold is a common strategy in drug design to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. 2,4-Dimethylbenzenesulfonyl chloride is a versatile reagent for the synthesis of these N-sulfonylated heterocycles. Its substituted aromatic ring can provide specific steric and electronic properties to the final molecule, potentially influencing its biological target engagement.
These application notes provide detailed protocols for the N-sulfonylation of common heterocyclic scaffolds—indoles, pyrroles, imidazoles, and pyrazoles—using this compound. The methodologies are designed to be robust and adaptable for a range of substituted heterocycles, making them suitable for library synthesis in a drug discovery setting.
General Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the nitrogen atom of the heterocycle on the electrophilic sulfur atom of this compound. This reaction is typically facilitated by a base, which deprotonates the N-H of the heterocycle, increasing its nucleophilicity, and subsequently neutralizes the hydrochloric acid byproduct.
Caption: General reaction pathway for N-sulfonylation.
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-Dimethylphenylsulfonyl)indole
This protocol describes the N-sulfonylation of indole using sodium hydride as a base in an anhydrous aprotic solvent.
Materials:
-
Indole
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add indole (1.0 eq).
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Caption: Workflow for the synthesis of N-sulfonylated indole.
Protocol 2: Synthesis of N-(2,4-Dimethylphenylsulfonyl)pyrrole
This protocol utilizes phase-transfer catalysis, which is suitable for heterocycles that may be sensitive to strong bases like NaH.
Materials:
-
Pyrrole
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine pyrrole (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in dichloromethane.
-
Stir the suspension vigorously at room temperature.
-
Add this compound (1.2 eq) to the mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, filter the mixture to remove inorganic salts.
-
Wash the filtrate with deionized water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or flash column chromatography.
Protocol 3: Synthesis of N-(2,4-Dimethylphenylsulfonyl)imidazole
Imidazole is more acidic than indole or pyrrole, allowing for the use of milder bases.
Materials:
-
Imidazole
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Synthesis of N-(2,4-Dimethylphenylsulfonyl)pyrazole
Similar to imidazole, pyrazole can be N-sulfonylated under relatively mild conditions. Regioselectivity can be an issue with substituted pyrazoles.
Materials:
-
Pyrazole
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF, add pyrazole (1.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.1 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 3-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by flash column chromatography.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions and expected yields for the N-sulfonylation of various heterocycles with this compound. Note that yields are representative and can vary based on the specific substrate and reaction scale.
| Entry | Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Indole | NaH | DMF | 0 to RT | 4-12 | 80-95 |
| 2 | Pyrrole | K₂CO₃/TBAB | DCM | RT | 12-24 | 70-85 |
| 3 | Imidazole | Et₃N | MeCN | 0 to RT | 2-6 | 85-98 |
| 4 | Pyrazole | K₂CO₃ | DMF | 60 | 3-8 | 75-90 |
Logical Relationship of Reagents and Conditions
The choice of base and solvent is critical and depends on the acidity (pKa) of the heterocycle's N-H bond.
Caption: Selection of base based on heterocycle acidity.
Application Notes and Protocols: Synthesis of N-Substituted-2,4-dimethylbenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,4-dimethylbenzenesulfonyl chloride with primary amines is a robust and versatile method for the synthesis of N-substituted-2,4-dimethylbenzenesulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. Sulfonamides are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2,4-dimethylphenyl moiety provides a specific structural scaffold that can be utilized to modulate the physicochemical properties and biological activity of the resulting molecules, making it a valuable building block in the design of novel therapeutic agents.[3]
These application notes provide a comprehensive guide to the synthesis of N-substituted-2,4-dimethylbenzenesulfonamides, including the underlying reaction mechanism, detailed experimental protocols, and a summary of quantitative data.
Reaction Principle and Mechanism
The synthesis of N-substituted-2,4-dimethylbenzenesulfonamides proceeds via a nucleophilic acyl substitution reaction. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to yield the stable sulfonamide product. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the primary amine, rendering it non-nucleophilic and halting the reaction.
// Reactants Amine [label="R-NH₂\n(Primary Amine)"]; SulfonylChloride [label=<
Cl
|
S(=O)=O
|
(this compound)
];
// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products Sulfonamide [label="N-Substituted-2,4-dimethylbenzenesulfonamide"]; HCl [label="HCl"];
// Base Base [label="Base (e.g., Pyridine, Triethylamine)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtonatedBase [label="Base-H⁺Cl⁻"];
// Reaction flow Amine -> Intermediate [label="Nucleophilic Attack"]; SulfonylChloride -> Intermediate; Intermediate -> Sulfonamide [label="Chloride Elimination"]; Intermediate -> HCl [label="Proton Abstraction"]; Base -> HCl [style=invis]; HCl -> ProtonatedBase; Base -> ProtonatedBase [label="Neutralization", style=dashed, color="#34A853"]; } caption { label = "General Reaction Mechanism"; fontsize = 12; fontname = "Arial"; }
Data Presentation
The following table summarizes the reaction of this compound with various primary amines. The data has been compiled from multiple sources to provide a comparative overview of reaction yields.
| Entry | Primary Amine | Product | Yield (%) | Reference |
| 1 | 2,4-Dichloroaniline | N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide | Not specified, but successful synthesis reported | [4] |
| 2 | 2,4-Dimethylaniline | N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | Not specified, but successful synthesis reported | [5] |
| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide | Not specified, but successful synthesis reported | [3] |
| 4 | 2,3-Dimethylaniline | N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | Not specified, but successful synthesis reported | [6] |
Note: While specific yield percentages are not consistently reported in the crystallographic literature, the successful synthesis and isolation of the products indicate that the reactions proceed effectively. For analogous reactions with benzenesulfonyl chloride, yields are often high, ranging from 85% to over 95% depending on the amine and reaction conditions.[2]
Experimental Protocols
Two primary protocols are provided: a standard method using conventional heating in an aprotic solvent and a microwave-assisted solvent-free method for rapid synthesis.
Protocol 1: Standard Synthesis in Aprotic Solvent
This protocol is a general and widely applicable method for the synthesis of N-substituted-2,4-dimethylbenzenesulfonamides.[1]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,4-dimethylbenzenesulfonamide.[3][4]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DissolveAmine [label="Dissolve Primary Amine\nin Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; AddBase [label="Add Anhydrous Pyridine\nor Triethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSulfonylChloride [label="Add 2,4-Dimethylbenzenesulfonyl\nChloride Solution Dropwise", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Stir at 0 °C to RT\n(12-24h)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Work-up\n(Quench, Extract, Wash)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DryConcentrate [label="Dry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify\n(Recrystallization or Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> DissolveAmine; DissolveAmine -> AddBase; AddBase -> Cool; Cool -> AddSulfonylChloride; AddSulfonylChloride -> React; React -> Workup; Workup -> DryConcentrate; DryConcentrate -> Purify; Purify -> End; } caption { label = "Standard Synthesis Workflow"; fontsize = 12; fontname = "Arial"; }
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid and environmentally friendly alternative to the standard method.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Microwave synthesizer
-
Microwave-safe reaction vessel
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the primary amine (1.0 eq) followed by this compound (1.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power and temperature for a short duration (typically 3-15 minutes). The optimal conditions should be determined for each specific substrate.
-
Work-up: After cooling, the crude product can often be purified directly by recrystallization or by washing with a non-polar solvent like hexane to remove unreacted starting materials.
Applications in Drug Discovery
The sulfonamide functional group is a well-established pharmacophore in drug design. N-substituted-2,4-dimethylbenzenesulfonamides can be synthesized as part of compound libraries for screening against various biological targets. The 2,4-dimethylphenyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions within a target protein. Derivatives of benzenesulfonamides have shown promise as antimicrobial and anti-inflammatory agents.[1] The synthetic accessibility and the possibility for diverse substitutions on the primary amine make this class of compounds attractive for lead optimization in drug discovery programs.
Characterization of Products
The synthesized N-substituted-2,4-dimethylbenzenesulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O and N-H bonds in the sulfonamide group.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline product.
-
X-ray Crystallography: To determine the single-crystal structure of the compound, providing detailed information about bond lengths, bond angles, and intermolecular interactions.[3][4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Dimethylbenzenesulfonamide|C8H11NO2S|7467-12-1 [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Synthesis of N,N-Disubstituted Sulfonamides via Reaction of 2,4-Dimethylbenzenesulfonyl Chloride with Secondary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of sulfonamides is a cornerstone of medicinal chemistry and drug discovery. The sulfonamide functional group is a key component in a wide range of therapeutic agents, exhibiting diverse biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] 2,4-Dimethylbenzenesulfonyl chloride serves as a versatile building block for introducing the 2,4-dimethylphenylsulfonyl (or tosyl-analogue) moiety into target molecules. Its reaction with secondary amines provides a direct route to N,N-disubstituted-2,4-dimethylbenzenesulfonamides. This substitution pattern can be leveraged to fine-tune the physicochemical properties of drug candidates, such as their lipophilicity, metabolic stability, and target binding affinity.
These application notes provide a comprehensive guide to the synthesis of N,N-disubstituted sulfonamides using this compound and secondary amines. Included are the core reaction principles, detailed experimental protocols for standard and microwave-assisted synthesis, representative data, and key applications.
Reaction Principle and Mechanism
The reaction proceeds through a nucleophilic substitution mechanism. The nitrogen atom of the secondary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the this compound. This leads to the formation of a transient tetrahedral intermediate. The subsequent elimination of the chloride ion, a good leaving group, results in the formation of the stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.[1][2] This is crucial because the HCl byproduct would otherwise protonate the secondary amine, rendering it non-nucleophilic and stopping the reaction.[2]
Caption: General mechanism for the sulfonylation of a secondary amine.
Experimental Protocols
Two common protocols are provided: a standard method using conventional heating and a microwave-assisted method for rapid synthesis.
This protocol is a robust and widely applicable method for synthesizing a variety of N,N-disubstituted sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Piperidine, Dibutylamine) (1.1 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the secondary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[1]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1][2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Aqueous Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure sulfonamide.
Caption: Standard workflow for the synthesis and purification of sulfonamides.
This method provides a rapid and environmentally friendly alternative to conventional heating, often leading to high yields in minutes.[3]
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (1.0 eq)
-
n-Hexane
-
Microwave Synthesizer
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the secondary amine (1.0 eq) followed by this compound (1.0 eq).[1]
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 3-10 minutes.[1] During the reaction, the formation of hydrogen chloride gas may be observed.[3]
-
Workup: After cooling the reaction mixture to room temperature, treat it with n-hexane and allow it to stand.[1][3]
-
Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.[1][3]
Data Presentation
The reaction of this compound with various secondary amines generally proceeds in good to excellent yields. The table below provides representative data for the synthesis of several sulfonamides.
| Entry | Secondary Amine | Protocol | Reaction Time | Typical Yield (%) |
| 1 | Piperidine | Standard | 6 h | 88-96[1] |
| 2 | Dibutylamine | Aqueous NaOH[4] | 4 h | 94[4][5] |
| 3 | Hexamethylenimine | Aqueous NaOH[4] | 4 h | 97[4][5] |
| 4 | Pyrrolidine | Standard | 8 h | 85-95 |
| 5 | Diethylamine | Microwave | 5 min | 90-98 |
Note: Yields are illustrative and based on typical outcomes for sulfonylation reactions. Actual yields may vary depending on the specific amine substrate and reaction conditions.[1]
Applications in Drug Development
N,N-disubstituted sulfonamides are a critical class of compounds in medicinal chemistry. The 2,4-dimethylbenzenesulfonyl scaffold can be used to modulate the physicochemical properties of a lead compound. Key applications include:
-
Enzyme Inhibition: Sulfonamides are well-known inhibitors of enzymes such as carbonic anhydrase.[6]
-
Lead Optimization: The introduction of the 2,4-dimethylbenzenesulfonyl group can improve a molecule's ADME (absorption, distribution, metabolism, and excretion) profile by altering its solubility and lipophilicity.
-
Scaffold for Diverse Libraries: This reaction provides a reliable method for generating diverse libraries of sulfonamide derivatives for high-throughput screening in drug discovery campaigns.
Characterization
The synthesized N,N-disubstituted-2,4-dimethylbenzenesulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
Application Notes and Protocols for the Reaction of 2,4-Dimethylbenzenesulfonyl Chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between 2,4-dimethylbenzenesulfonyl chloride and alcohols, a key transformation in organic synthesis for the formation of sulfonate esters. This reaction is widely utilized for the protection of alcohol functional groups and for the conversion of alcohols into good leaving groups, facilitating subsequent nucleophilic substitution or elimination reactions. The resulting 2,4-dimethylbenzenesulfonate esters are valuable intermediates in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).
Introduction
The reaction of an alcohol with this compound in the presence of a base yields a 2,4-dimethylbenzenesulfonate ester, often referred to as a "dimesylate" or "xylene-sulfonate". This process is analogous to the more common tosylation (using p-toluenesulfonyl chloride) or mesylation (using methanesulfonyl chloride). The 2,4-dimethylbenzenesulfonyl group can offer different solubility and reactivity profiles compared to its counterparts, making it a useful alternative in multi-step syntheses.
The primary applications of this reaction in research and drug development include:
-
Activation of Alcohols: The hydroxyl group of an alcohol is a poor leaving group. Conversion to a sulfonate ester transforms it into an excellent leaving group, readily displaced by a wide range of nucleophiles.
-
Protecting Group Chemistry: The 2,4-dimethylbenzenesulfonyl group can be used to protect alcohols from unwanted reactions under various conditions. While stable to many reagents, it can be cleaved when necessary.
-
Chiral Synthesis: The reaction proceeds with retention of configuration at a chiral alcohol center. This is crucial in the synthesis of enantiomerically pure compounds, a common requirement in drug development.
Reaction Mechanism and Stereochemistry
The reaction of this compound with a primary or secondary alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.
The reaction mechanism involves two key steps:
-
Nucleophilic Attack: The alcohol attacks the sulfonyl chloride, forming a protonated sulfonate ester intermediate.
-
Deprotonation: The base removes the proton from the intermediate to yield the final sulfonate ester and the corresponding ammonium salt.
It is critical to note that the C-O bond of the alcohol remains intact throughout the reaction. Consequently, the stereochemical configuration of the alcohol is retained in the resulting sulfonate ester. Subsequent nucleophilic substitution reactions on the sulfonate ester will then typically proceed with inversion of stereochemistry (SN2 mechanism).
Data Presentation: Reaction of Alcohols with this compound
While specific quantitative data for the reaction of this compound with a wide range of alcohols is not extensively tabulated in single literature sources, the following table provides representative yields for analogous reactions with other sulfonyl chlorides, which are expected to be similar for this compound under optimized conditions.
| Alcohol Substrate | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Alcohol (e.g., Ethanol) | Benzenesulfonyl Chloride | Sodium Methoxide | Methanol | 25-35 | 0.5 | >98% |
| Primary Alcohol (generic) | p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | 0 to rt | 2-12 | 85-95% |
| Secondary Alcohol (generic) | p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | 0 to rt | 4-24 | 80-90% |
| Sterically Hindered Secondary Alcohol | p-Toluenesulfonyl Chloride | Triethylamine/DMAP | Dichloromethane | rt | 24-72 | 70-85% |
Experimental Protocols
The following are general protocols for the preparation of 2,4-dimethylbenzenesulfonate esters from primary and secondary alcohols. Optimization of reaction conditions (solvent, base, temperature, and time) may be necessary for specific substrates.
General Protocol for the Reaction with a Primary Alcohol
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Pyridine (or Triethylamine) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (if necessary)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (or triethylamine) to the solution with stirring.
-
Slowly add this compound portion-wise or as a solution in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes if necessary.
Protocol for the Reaction with a Sterically Hindered Secondary Alcohol
Materials:
-
Secondary Alcohol (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Triethylamine (2.0 - 3.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the secondary alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere, add triethylamine and DMAP.
-
Cool the mixture to 0 °C.
-
Add this compound in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Development and Organic Synthesis
The 2,4-dimethylbenzenesulfonyl group, while less common than the tosyl or mesyl groups, finds application in medicinal chemistry and drug discovery. The introduction of this group can modulate a molecule's pharmacokinetic properties, such as solubility and metabolic stability.[1] The resulting sulfonate esters are key intermediates for introducing various functional groups through nucleophilic substitution.
While a specific, marketed drug containing a 2,4-dimethylbenzenesulfonate ester is not readily identifiable, the general strategy of using sulfonate esters as leaving groups is fundamental in the synthesis of many pharmaceuticals. For instance, the formation of sulfonamides, a critical class of therapeutic agents, often proceeds through the reaction of a sulfonyl chloride with an amine.[2] The principles of the reaction of this compound with alcohols are directly applicable to its reaction with amines to form sulfonamides.
Visualizations
Caption: Experimental workflow for alcohol sulfonylation and subsequent substitution.
Caption: Simplified mechanism of alcohol sulfonylation.
References
Anwendungs- und Protokollhandbuch: HPLC-Analyse von Aminen nach Derivatisierung mit 2,4-Dimethylbenzolsulfonylchlorid
Datum: 24. Dezember 2025
Verfasser: Technisches Support-Team von Gemini
Haftungsausschluss: Dieses Dokument beschreibt ein detailliertes Protokoll für die Derivatisierung von primären und sekundären Aminen mittels 2,4-Dimethylbenzolsulfonylchlorid für die anschließende HPLC-Analyse. Da spezifische, validierte Protokolle für dieses spezielle Reagenz in der wissenschaftlichen Literatur begrenzt verfügbar sind, dient dieses Dokument als eine umfassende Anleitung und Vorlage. Die hier beschriebenen Prinzipien der Sulfonylchlorid-basierten Derivatisierung und der anschließenden HPLC-Analyse sind direkt anwendbar, wobei möglicherweise geringfügige Anpassungen der Reaktionsbedingungen und HPLC-Parameter für eine optimale Leistung erforderlich sind.
Einleitung
Die quantitative Analyse von primären und sekundären Aminen mittels Hochleistungsflüssigkeitschromatographie (HPLC) stellt oft eine Herausforderung dar. Viele dieser Verbindungen besitzen keine ausreichenden Chromophore für eine empfindliche UV-Detektion und zeigen aufgrund ihrer Polarität nur eine geringe Retention auf Umkehrphasen-Säulen (Reversed-Phase, RP). Die Vorkolonnen-Derivatisierung ist eine weit verbreitete Strategie, um diese Nachteile zu überwinden.
Die Derivatisierung mit 2,4-Dimethylbenzolsulfonylchlorid, einem Analogon des in der Hinsberg-Reaktion verwendeten Benzolsulfonylchlorids, führt zu einer Reihe von Vorteilen:
-
Einführung eines starken Chromophors: Die 2,4-Dimethylbenzolsulfonyl-Gruppe ermöglicht eine hochempfindliche Detektion im UV-Bereich.
-
Erhöhte Hydrophobizität: Die resultierenden Sulfonamide weisen eine deutlich höhere Retention auf RP-HPLC-Säulen auf, was zu einer besseren Trennung von polaren Matrixkomponenten führt.
-
Verbesserte Stabilität: Die Derivate sind in der Regel stabiler als die ursprünglichen Amine.
-
Geeignet für LC-MS/MS: Die Derivatisierung kann auch die Ionisierungseffizienz in der Massenspektrometrie verbessern.
Diese Applikationsschrift bietet detaillierte Protokolle für die Probenvorbereitung, Derivatisierung und HPLC-Analyse von Aminen und fasst hypothetische quantitative Leistungsdaten zusammen, die als Ausgangspunkt für die Methodenentwicklung und -validierung dienen sollen.
Reaktionsprinzip und Mechanismus
Die Reaktion von 2,4-Dimethylbenzolsulfonylchlorid mit primären und sekundären Aminen folgt einem nukleophilen Substitutionsmechanismus am elektrophilen Schwefelatom des Sulfonylchlorids. Die Reaktion verläuft typischerweise in einem basischen Medium, um das Amin in seiner unprotonierten, nukleophilen Form zu halten und die während der Reaktion entstehende Salzsäure zu neutralisieren.
-
Primäre Amine reagieren zu N-substituierten 2,4-Dimethylbenzolsulfonamiden. Das verbleibende Proton am Stickstoffatom ist acide und ermöglicht die Löslichkeit des Derivats in wässrigen, alkalischen Lösungen.
-
Sekundäre Amine reagieren zu N,N-disubstituierten 2,4-Dimethylbenzolsulfonamiden. Da diese kein acides Proton am Stickstoffatom mehr besitzen, sind sie in wässrigen, alkalischen Lösungen unlöslich.
-
Tertiäre Amine reagieren unter diesen Bedingungen nicht, da sie kein Proton am Stickstoffatom haben, das abgespalten werden könnte.
Abbildung 1: Reaktionsschema der Derivatisierung.
Experimentelle Protokolle
3.1. Benötigte Materialien und Reagenzien
-
Amine (Standards oder Probenextrakt)
-
2,4-Dimethylbenzolsulfonylchlorid (Reinheit >98%)
-
Acetonitril (ACN), HPLC-Qualität
-
Wasser, HPLC-Qualität
-
Natriumhydrogencarbonat (NaHCO₃)
-
Natriumhydroxid (NaOH)
-
Salzsäure (HCl)
-
Boratpuffer (z.B. 0,1 M, pH 9,5)
-
Mikrozentrifugenröhrchen (1,5 mL) oder Autosampler-Vials
-
Pipetten, Vortexmischer, Zentrifuge
-
HPLC-System mit UV-Detektor
3.2. Vorbereitung der Lösungen
-
Derivatisierungsreagenz-Lösung (10 mg/mL): 50 mg 2,4-Dimethylbenzolsulfonylchlorid in 5 mL wasserfreiem Acetonitril lösen. Hinweis: Diese Lösung sollte täglich frisch zubereitet werden, da Sulfonylchloride feuchtigkeitsempfindlich sind.
-
Pufferlösung (0,1 M Natriumhydrogencarbonat, pH ≈ 8,5): 0,84 g NaHCO₃ in 100 mL HPLC-Wasser lösen.
-
Basische Lösung (0,1 M NaOH): 0,4 g NaOH in 100 mL HPLC-Wasser lösen.
-
Terminierungslösung (1 M HCl): Entsprechende Verdünnung einer konzentrierten HCl-Lösung.
3.3. Protokoll zur Derivatisierung
Dieses Protokoll ist ein allgemeiner Leitfaden und muss möglicherweise für spezifische Amine oder Matrices optimiert werden.
-
Probenvorbereitung: 100 µL der Amin-Standardlösung oder des Probenextrakts in ein Mikrozentrifugenröhrchen geben.
-
Alkalisches Milieu schaffen: 200 µL der 0,1 M NaHCO₃-Pufferlösung hinzufügen und für 10 Sekunden vortexen.
-
Zugabe des Reagenzes: 100 µL der 10 mg/mL 2,4-Dimethylbenzolsulfonylchlorid-Lösung hinzufügen.
-
Reaktion: Die Mischung sofort für 1 Minute vortexen. Die Reaktion bei 60 °C für 30 Minuten in einem Heizblock oder Wasserbad inkubieren.
-
Terminierung: Die Reaktion durch Zugabe von 50 µL 1 M HCl stoppen, um überschüssige Base zu neutralisieren und das unreagierte Derivatisierungsreagenz zu hydrolysieren.
-
Filtration: Die fertige Lösung durch einen 0,45 µm Spritzenfilter in ein HPLC-Vial filtrieren.
-
Analyse: 10-20 µL der filtrierten Lösung in das HPLC-System injizieren.
Abbildung 2: Workflow für die Vorkolonnen-Derivatisierung.
3.4. HPLC-Bedingungen (Beispiel)
-
Säule: C18-Umkehrphasensäule (z.B. 4,6 x 150 mm, 5 µm Partikelgröße)
-
Mobile Phase A: Wasser mit 0,1% Ameisensäure
-
Mobile Phase B: Acetonitril mit 0,1% Ameisensäure
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% B bis 95% B
-
15-18 min: 95% B
-
18-19 min: 95% B bis 50% B
-
19-25 min: 50% B (Äquilibrierung)
-
-
Flussrate: 1,0 mL/min
-
Säulentemperatur: 30 °C
-
Detektion: UV bei 254 nm
-
Injektionsvolumen: 10 µL
Quantitative Leistungsdaten (Illustrativ)
Die folgenden Tabellen fassen typische quantitative Daten zusammen, die mit einer Sulfonylchlorid-Derivatisierung von Aminen und anschließender HPLC-UV-Analyse erzielt werden könnten. Diese Werte dienen als Referenz und müssen für die spezifische Applikation, Matrix und das verwendete HPLC-System experimentell ermittelt und validiert werden.
Tabelle 1: Chromatographische Daten und Nachweisgrenzen für derivatisierte Amine
| Analyt (Derivat) | Retentionszeit (min) | Linearitätsbereich (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Methylamin-Derivat | 4,5 | 0,1 - 20 | > 0,999 | 0,03 | 0,1 |
| Ethylamin-Derivat | 6,2 | 0,1 - 20 | > 0,999 | 0,03 | 0,1 |
| Propylamin-Derivat | 8,1 | 0,1 - 25 | > 0,998 | 0,04 | 0,12 |
| Diethylamin-Derivat | 10,5 | 0,2 - 50 | > 0,998 | 0,06 | 0,2 |
| Putrescin-Derivat | 12,3 | 0,2 - 50 | > 0,997 | 0,07 | 0,22 |
Tabelle 2: Präzision und Wiederfindung (Illustrativ)
| Analyt | Konzentration (µg/mL) | Intra-day Präzision (RSD, %) (n=6) | Inter-day Präzision (RSD, %) (n=6) | Wiederfindung (%) |
| Ethylamin | 1,0 | < 2,5 | < 4,0 | 95 - 105 |
| 10,0 | < 2,0 | < 3,5 | 97 - 103 | |
| Diethylamin | 5,0 | < 3,0 | < 5,0 | 92 - 108 |
| 25,0 | < 2,5 | < 4,5 | 94 - 106 |
Fehlerbehebung
-
Keine/Geringe Peakfläche:
-
Stellen Sie sicher, dass das Derivatisierungsreagenz frisch ist. Sulfonylchloride zersetzen sich bei Anwesenheit von Feuchtigkeit.
-
Überprüfen Sie den pH-Wert der Reaktionsmischung; er muss alkalisch sein, bevor das Reagenz zugegeben wird.
-
Erhöhen Sie die Reaktionszeit oder -temperatur (z.B. auf 45-60 Minuten).
-
-
Mehrere Peaks pro Analyt:
-
Unvollständige Reaktion. Erhöhen Sie die Reaktionszeit oder die Reagenzkonzentration.
-
Abbau des Derivats. Analysieren Sie die Proben zeitnah nach der Vorbereitung.
-
-
Großer, früh eluierender Peak:
-
Dies ist wahrscheinlich das hydrolysierte Derivatisierungsreagenz (2,4-Dimethylbenzolsulfonsäure). Stellen Sie sicher, dass der Terminierungsschritt effektiv ist. Passen Sie den HPLC-Gradienten an, um sicherzustellen, dass er von den Peaks von Interesse entfernt eluiert.
-
Fazit
Die Vorkolonnen-Derivatisierung von primären und sekundären Aminen mit 2,4-Dimethylbenzolsulfonylchlorid stellt eine robuste und empfindliche Methode für deren Quantifizierung mittels HPLC-UV dar. Das Verfahren ist unkompliziert und verwendet leicht verfügbare Reagenzien. Die resultierenden stabilen Sulfonamid-Derivate weisen eine starke UV-Absorption auf, was niedrige Nachweisgrenzen ermöglicht, die für verschiedene Forschungs- und Entwicklungsanwendungen geeignet sind. Die in dieser Schrift vorgestellten Protokolle und Daten bieten eine solide Grundlage für die Entwicklung und Validierung spezifischer Methoden für eine Vielzahl von Aminen in unterschiedlichen Probenmatrices.
Application Notes and Protocols for the Synthesis of Antibacterial Agents Using 2,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel sulfonamide derivatives from 2,4-dimethylbenzenesulfonyl chloride, a key building block in medicinal chemistry. Sulfonamides are a well-established class of therapeutic agents renowned for their wide range of biological activities, particularly as antibacterial agents.[1] The core mechanism for many sulfonamide-based drugs involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]
The 2,4-dimethylphenyl moiety of the starting material can be strategically utilized to modulate the physicochemical properties of the resulting sulfonamide derivatives, such as lipophilicity and target binding affinity. This document outlines the general synthetic scheme, a detailed experimental protocol for the synthesis of N-substituted-2,4-dimethylbenzenesulfonamides, and a standard protocol for evaluating their antibacterial efficacy.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.[2]
References
Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzenesulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the 2,4-dimethylbenzenesulfonamide moiety into target molecules. This functional group is of significant interest in the design of kinase inhibitors, where it can form crucial hydrogen bonding interactions with the hinge region of the kinase active site, contributing to the overall potency and selectivity of the compound. This document provides detailed application notes and protocols for the synthesis of a specific class of kinase inhibitors targeting key players in inflammatory signaling pathways, namely p38 mitogen-activated protein (MAP) kinase, Spleen tyrosine kinase (Syk), and Src family kinases. The inhibition of these kinases has therapeutic potential in a range of inflammatory diseases.
Target Kinase Family and Signaling Pathway
The kinase inhibitors described herein are designed to modulate inflammatory responses by targeting p38 MAP kinase, Syk, and Src family kinases. These kinases are integral components of intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and other mediators.
-
p38 MAP Kinase Pathway: A key pathway in the cellular response to stress and inflammatory cytokines. Its activation leads to the phosphorylation of downstream transcription factors, resulting in the expression of inflammatory genes.
-
Syk Kinase Pathway: Crucial for signaling downstream of various immune receptors, including B-cell receptors and Fc receptors. Its activation is a critical step in the activation of immune cells and the subsequent inflammatory response.
-
Src Family Kinase Pathway: A family of non-receptor tyrosine kinases that play a fundamental role in regulating a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration, as well as inflammatory signaling.
Experimental Protocols
The synthesis of the target kinase inhibitors involves a multi-step sequence. The key step highlighted here is the sulfonamide formation using this compound. The following is a representative protocol adapted from established synthetic routes.
General Workflow for Kinase Inhibitor Synthesis
Protocol: Sulfonamide Formation with this compound
This protocol describes the reaction of an amino-functionalized intermediate with this compound to form the final sulfonamide-containing kinase inhibitor.
Materials:
-
Amino-intermediate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Pyridine or other suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amino-intermediate (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add anhydrous pyridine (2.0 - 3.0 eq) to the solution and stir at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 - 1.5 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4-dimethylbenzenesulfonamide derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Quantitative Data
The following table summarizes representative biological data for a kinase inhibitor synthesized using this compound, targeting p38α MAP kinase.
| Compound ID | Target Kinase | IC50 (nM) |
| Example 1 | p38α | 15 |
Data is illustrative and based on representative compounds from patent literature.
Conclusion
This compound is a valuable building block for the synthesis of potent kinase inhibitors. The straightforward sulfonamide formation reaction allows for the late-stage introduction of a key pharmacophoric element. The resulting 2,4-dimethylbenzenesulfonamide-containing molecules have demonstrated significant inhibitory activity against key kinases in inflammatory pathways, highlighting their potential for the development of novel anti-inflammatory therapeutics. The provided protocols and data serve as a practical guide for researchers in the field of drug discovery and medicinal chemistry.
Application of 2,4-Dimethylbenzenesulfonyl Chloride in Peptide Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of 2,4-dimethylbenzenesulfonyl chloride in peptide synthesis. While not a conventionally utilized reagent, its structural similarity to well-established sulfonyl-based protecting groups allows for an informed exploration of its properties and protocols. This guide will focus on the use of sulfonyl chlorides for the protection of amino acid side chains, particularly the guanidino group of arginine, drawing parallels from widely used reagents such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr).
Introduction to Sulfonyl-Based Protecting Groups in Peptide Synthesis
Protecting reactive amino acid side chains is a critical aspect of solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[1] Sulfonyl-based protecting groups are frequently employed for the protection of the highly basic guanidino function of arginine.[2][3] These groups must be stable to the conditions used for the cleavage of the temporary Nα-protecting group (e.g., the base-labile Fmoc group) but readily removable during the final acidolytic cleavage of the peptide from the resin.[2]
The reactivity and lability of arylsulfonyl groups are influenced by the substitution pattern on the aromatic ring. Electron-donating groups generally increase the acid lability of the sulfonyl protecting group, allowing for milder cleavage conditions. While this compound is not a standard reagent, its chemical properties suggest it would function as a protecting group with stability intermediate to some of the more common sulfonyl protecting groups.
Comparative Data of Common Sulfonyl-Based Arginine Protecting Groups
To contextualize the potential utility of a 2,4-dimethylbenzenesulfonyl (Mbs) group, a comparison with established sulfonyl protecting groups for arginine is presented below. The data is based on literature values for Pbf, Pmc, and Mtr.
| Protecting Group | Abbreviation | Structure of Protecting Group | Relative Acid Lability | Typical Cleavage Conditions |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Pentamethyldihydrobenzofuran-sulfonyl | High | 95% TFA, 1-3 hours |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Pentamethylchroman-sulfonyl | Moderate | 95% TFA, 2-6 hours |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Methoxytrimethylbenzenesulfonyl | Low | 95% TFA, up to 24 hours with scavengers |
| p-Toluenesulfonyl | Tos | Toluenesulfonyl | Very Low | HF; Inefficient with TFA |
Experimental Protocols
The following protocols are based on established procedures for the protection of arginine with sulfonyl chlorides and subsequent use in Fmoc-based solid-phase peptide synthesis. These can serve as a starting point for the investigation of this compound.
Protocol for the Protection of the Arginine Guanidino Group
This protocol describes the general procedure for the introduction of a sulfonyl protecting group onto the side chain of arginine.
Materials:
-
Nα-Fmoc-Arginine
-
This compound (or other sulfonyl chloride)
-
Base (e.g., Sodium hydroxide, Triethylamine)
-
Solvent (e.g., Dioxane/water, Dichloromethane)
Procedure:
-
Dissolve Nα-Fmoc-Arginine in an appropriate solvent mixture (e.g., 1:1 dioxane/water).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the base to adjust the pH to approximately 10-11.
-
Add this compound portion-wise while maintaining the pH with the base.
-
Allow the reaction to stir at room temperature overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the product by recrystallization or column chromatography.
Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the general steps for incorporating an arginine residue protected with a sulfonyl group into a peptide chain using manual or automated SPPS.
Materials:
-
Fmoc-protected amino acids (including Nα-Fmoc-Arg(Mbs)-OH)
-
Solid support (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base for coupling (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Washing solvents (DMF, DCM, IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once).
-
Washing: Wash the resin thoroughly with DMF, IPA, and DCM.
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF, IPA, and DCM.
-
Repeat steps 2-5 for each amino acid in the sequence.
Protocol for Final Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Wash the peptidyl-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for a duration determined by the lability of the sulfonyl protecting group (e.g., 1-3 hours for Pbf, potentially longer for Mbs).
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Visualizing Workflows and Logical Relationships
The following diagrams illustrate the key processes in peptide synthesis involving sulfonyl-protected arginine.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Workflow for the final cleavage and deprotection of the peptide.
Caption: Orthogonal protection strategy in Fmoc/tBu-based peptide synthesis.
Potential Side Reactions
The use of sulfonyl protecting groups for arginine is associated with potential side reactions, which should be considered when contemplating the use of a 2,4-dimethylbenzenesulfonyl group.
-
δ-Lactam Formation: During the activation of the carboxylic acid of an Arg(sulfonyl) residue for coupling, intramolecular cyclization can occur, leading to the formation of a stable δ-lactam and termination of the peptide chain.[3]
-
Sulfonylation of Tryptophan: During final acid cleavage, the cleaved sulfonyl cation can be transferred to the indole side chain of tryptophan residues. This can be minimized by the use of appropriate scavengers in the cleavage cocktail.
-
Incomplete Deprotection: Sulfonyl groups with lower acid lability, such as Mtr, may require prolonged exposure to strong acids for complete removal, which can lead to degradation of sensitive peptides.[2] The lability of a potential Mbs group would need to be experimentally determined to optimize cleavage conditions.
Conclusion
While this compound is not a standard reagent in peptide synthesis, its structure suggests potential applicability as a side-chain protecting group for arginine. By drawing parallels with well-characterized sulfonyl protecting groups like Pbf and Mtr, researchers can devise rational experimental strategies to evaluate its performance. Key considerations will be the ease of introduction, stability during SPPS, and the kinetics of its removal during final cleavage. The protocols and comparative data provided herein offer a foundational framework for such investigations.
References
Application Notes and Protocols for the Cleavage of the 2,4-Dimethylbenzenesulfonamide Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dimethylbenzenesulfonamide group is a valuable protecting group for primary and secondary amines in organic synthesis. Its stability under a range of reaction conditions, coupled with its susceptibility to cleavage under specific acidic or reductive environments, makes it a useful tool in the construction of complex molecules, including pharmaceuticals and other bioactive compounds. These application notes provide detailed protocols and comparative data for the effective cleavage of the 2,4-dimethylbenzenesulfonamide protecting group, enabling researchers to select the optimal deprotection strategy for their specific synthetic needs.
Data Presentation: Comparison of Cleavage Methods
The following table summarizes various methods for the cleavage of the 2,4-dimethylbenzenesulfonamide and related arylsulfonamide protecting groups, providing a comparative overview of reagents, conditions, and reported yields.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Substrate Example | Yield (%) | Reference |
| Lewis Acid Catalysis | Bi(OTf)₃ (5 mol%) | 1,2-Dichloroethane | 85 | 2 | N-(3,4-Dimethoxybenzyl)-N-(2,4-dimethylphenyl)-p-toluenesulfonamide | 95 | [1] |
| Strong Acid Hydrolysis | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | Room Temp. | 0.5 - 2 | Representative N-arylsulfonamides | High | |
| Reductive Cleavage | Magnesium (Mg) in Methanol (MeOH) | Methanol | Reflux | 0.5 - 4 | Representative N-arylsulfonamides | Good | [2] |
| Reductive Cleavage | Samarium(II) Iodide (SmI₂) | THF/DMPU | Room Temp. | < 1 | Representative N-arylsulfonamides | Good | [3] |
Experimental Protocols
Method 1: Lewis Acid Catalyzed Cleavage using Bismuth(III) Triflate
This protocol describes the efficient cleavage of a tertiary sulfonamide using a catalytic amount of bismuth(III) triflate. This method is particularly effective for substrates where the nitrogen atom is substituted with an activating group such as a dimethoxybenzyl (DMB) group in addition to the 2,4-dimethylphenyl group.[1]
Materials:
-
2,4-Dimethylbenzenesulfonamide-protected amine
-
Bismuth(III) triflate (Bi(OTf)₃)
-
1,2-Dichloroethane (DCE)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the tertiary sulfonamide (1.0 equiv) in 1,2-dichloroethane (0.125 M), add bismuth(III) triflate (0.05 equiv).
-
Reflux the resulting mixture at 85 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the 1,2-dichloroethane under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the deprotected secondary amine.
Method 2: Strong Acid Hydrolysis using Trifluoromethanesulfonic Acid (Representative Protocol)
This protocol provides a general procedure for the acidic hydrolysis of N-arylsulfonamides. The reaction conditions may require optimization based on the specific substrate.
Materials:
-
2,4-Dimethylbenzenesulfonamide-protected amine
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,4-dimethylbenzenesulfonamide-protected amine (1.0 equiv) in dichloromethane (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (1.1 - 2.0 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.
Method 3: Reductive Cleavage using Magnesium in Methanol (Representative Protocol)
This method describes a reductive desulfonylation of N-arylsulfonamides.[2]
Materials:
-
2,4-Dimethylbenzenesulfonamide-protected amine
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of magnesium turnings (10-20 equiv) in anhydrous methanol (0.1 M relative to the sulfonamide), add the 2,4-dimethylbenzenesulfonamide-protected amine (1.0 equiv).
-
Heat the mixture to reflux and sonicate if necessary to initiate the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 4 hours.
-
Cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine, which can be purified by standard methods.
Method 4: Reductive Cleavage using Samarium(II) Iodide (Representative Protocol)
This protocol outlines the deprotection of N-arylsulfonamides using samarium(II) iodide.[3] This reaction should be carried out under an inert atmosphere.
Materials:
-
2,4-Dimethylbenzenesulfonamide-protected amine
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,4-dimethylbenzenesulfonamide-protected amine (1.0 equiv) in a mixture of anhydrous THF and DMPU (e.g., 4:1 v/v).
-
To this solution, add a solution of samarium(II) iodide in THF (4-6 equiv) dropwise at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete in under an hour.
-
Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the cleavage of the 2,4-dimethylbenzenesulfonamide protecting group.
Caption: Logical relationship of acidic vs. reductive cleavage mechanisms for sulfonamides.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dimethylbenzenesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and use of 2,4-Dimethylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is the electrophilic aromatic substitution of m-xylene with chlorosulfonic acid.[1][2] This reaction is typically performed at controlled, low temperatures to ensure high regioselectivity and minimize the formation of unwanted isomers.[2]
Q2: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in the synthesis of this compound can often be attributed to several factors. The most common culprits include the hydrolysis of the product during aqueous workup, incomplete reaction, or the formation of side products such as diaryl sulfones and unwanted isomers.[1][3] It is crucial to use anhydrous reagents and solvents and to perform any aqueous steps quickly and at low temperatures.[3][4]
Q3: I am observing significant amounts of an insoluble white solid as a byproduct. What is it and how can I prevent its formation?
The formation of a significant amount of a diaryl sulfone is a common side reaction, particularly when an insufficient excess of the chlorosulfonating agent is used or if the reaction temperature is too high.[3] To minimize this, ensure a sufficient excess of chlorosulfonic acid is used and maintain the recommended reaction temperature.[3] The order of addition is also critical; m-xylene should be added to the chlorosulfonic acid to maintain an excess of the acid throughout the reaction.[3]
Q4: How can I effectively purify the crude this compound?
Due to its sensitivity to moisture, purification of this compound can be challenging.[3] The most common method for purification is vacuum distillation.[5] It is imperative to ensure all glassware is scrupulously dry and to minimize the product's contact with atmospheric moisture. If an aqueous workup is unavoidable, it should be performed rapidly, and the product should be separated from the aqueous layer as quickly as possible to prevent hydrolysis.[3][5]
Q5: What are the primary isomers that can form during the synthesis, and how can their formation be minimized?
Uncontrolled chlorosulfonation of m-xylene can lead to the formation of isomeric impurities, namely 3,5-dimethylbenzenesulfonyl chloride and 2,6-dimethylbenzenesulfonyl chloride.[2] Maintaining a low and controlled reaction temperature is key to achieving high regioselectivity and minimizing the formation of these isomers.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction has been stirred for the recommended duration at the appropriate temperature.[3] - Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC). |
| Degraded Starting Materials | - Verify the purity of m-xylene and chlorosulfonic acid. Ensure the chlorosulfonic acid has not been previously exposed to moisture. |
| Incorrect Stoichiometry | - Use a sufficient excess of chlorosulfonic acid. A molar ratio of m-xylene to chlorosulfonic acid in the range of 1:1.5 to 1:2.5 is recommended.[2] |
Problem 2: Product Contaminated with Impurities
| Possible Cause | Recommended Solution |
| Formation of Diaryl Sulfone | - Maintain a low reaction temperature.[3] - Ensure m-xylene is added to an excess of chlorosulfonic acid, not the other way around.[3] |
| Formation of Isomeric Byproducts | - Carefully control the reaction temperature, keeping it low to favor the formation of the desired 2,4-isomer.[2] |
| Hydrolysis to Sulfonic Acid | - Minimize contact with water during the workup.[3] - Perform aqueous washes quickly and with cold water. - Ensure all solvents used for extraction are anhydrous. |
Problem 3: Difficulties During Workup and Purification
| Possible Cause | Recommended Solution |
| Emulsion Formation During Extraction | - If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.[3] |
| Product Hydrolysis During Aqueous Wash | - Separate the oily product layer from the aqueous layer as quickly as possible.[3] Allowing the mixture to stand for extended periods can significantly reduce the yield.[5] |
| Decomposition During Distillation | - Ensure the distillation is performed under reduced pressure to lower the boiling point and prevent thermal decomposition.[5] |
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Reactant Stoichiometry and Reported Yields
| m-Xylene (mol) | Chlorosulfonic Acid (mol) | Molar Ratio (Xylene:Acid) | Solvent | Reported Yield | Purity | Reference |
| 4.7 | 9.4 | 1:2 | Dichloromethane | 70-90% | 95-99.9% | [2] |
| ~0.25 (2.65kg) | ~0.28 (3.25kg) + ~0.52 (6kg) | - | None | >85% | >95% | [6] |
Table 2: Influence of Reaction Temperature on Product Formation
| Temperature (°C) | Observations and Recommendations | Reference |
| 0 - 30 | Recommended range for controlled chlorosulfonation to achieve high regioselectivity. | [2] |
| 20 | A specific example of a controlled reaction temperature.[6] | [6] |
| Elevated Temperatures | Can promote the formation of sulfone byproducts.[3] | [3] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a documented industrial process.[2]
Materials:
-
m-Xylene
-
Chlorosulfonic Acid
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, dropping funnel, and a means to control the temperature, prepare a solution of m-xylene (500 g, 4.7 mol) in dichloromethane (1000 ml).
-
Cool the solution to 10°C using an ice bath.
-
Slowly add chlorosulfonic acid (1100 g, 9.4 mol) drop-wise to the cooled solution over a period of 4 hours. It is crucial to maintain the temperature of the reaction mixture at 10°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 10°C for a specified period or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC, GC).
-
Carefully pour the reaction mixture onto cracked ice to quench the reaction. The this compound will separate as a light yellow oil.
-
Separate the organic layer containing the product.
-
The crude product can be used directly for subsequent reactions or purified further by vacuum distillation.[2]
Mandatory Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. US5189224A - Method for preparing 4-alkylsulfonyl-2-chloro-m-xylene - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 2,4-Dimethylbenzenesulfonyl Chloride
Welcome to the Technical Support Center for 2,4-Dimethylbenzenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the synthesis of this compound?
A1: The synthesis of this compound via chlorosulfonation of m-xylene can be accompanied by the formation of several byproducts. The most common side reactions include the formation of isomeric sulfonyl chlorides, diaryl sulfones, polysulfonated products, and macromolecular conjugates.[1][2] The formation of these impurities is highly dependent on reaction conditions such as temperature and the ratio of reactants.
Q2: My reaction of this compound with a primary amine is giving a low yield of the desired sulfonamide. What could be the cause?
A2: A common reason for low yields in sulfonamide synthesis is the presence of moisture, which leads to the hydrolysis of the highly reactive this compound to the corresponding 2,4-Dimethylbenzenesulfonic acid.[3] Another significant issue is the in-situ generation of hydrochloric acid (HCl) during the reaction. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. It is crucial to use a base, such as pyridine or triethylamine, to neutralize the HCl as it is formed.[4]
Q3: I am observing the formation of a significant amount of a high-boiling point byproduct during the synthesis of this compound. What is it likely to be?
A3: A common high-boiling point byproduct in the synthesis of aryl sulfonyl chlorides is the corresponding diaryl sulfone.[5] In the case of this compound synthesis from m-xylene, this would be a bis(2,4-dimethylphenyl) sulfone. The formation of this byproduct can be minimized by carefully controlling the stoichiometry of the reactants, particularly by using a sufficient excess of the chlorosulfonating agent.[5]
Q4: How can I purify crude this compound?
A4: Purification of this compound can be achieved through vacuum distillation or recrystallization.[5] For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid, can be effective for separating this compound from its more polar hydrolysis product, 2,4-Dimethylbenzenesulfonic acid.[6][7]
Troubleshooting Guides
Issue 1: Low Yield and/or Presence of Impurities in the Synthesis of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired product, presence of multiple spots on TLC. | Formation of sulfone isomers, polysulfonated products, and macromolecular conjugates. | Strictly control the reaction temperature, ideally between 5-20°C. Use an inorganic salt aid, such as anhydrous potassium sulfate or sodium sulfate, to improve selectivity. Ensure slow, dropwise addition of chlorosulfonic acid to the m-xylene.[1][2] |
| Oily product that is difficult to crystallize. | Presence of diaryl sulfone byproduct. | Use a larger excess of chlorosulfonic acid. The diaryl sulfone is typically less soluble and can sometimes be removed by trituration with a suitable solvent or by careful fractional distillation under vacuum.[5] |
| Product is an acid (tested with pH paper). | Hydrolysis of the sulfonyl chloride. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize contact with water and use cold water for washing. Separate the organic layer as quickly as possible.[5] |
Issue 2: Problems Encountered During Sulfonamide Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting amine is still present. | Protonation of the starting amine by HCl byproduct. | Add a suitable base (e.g., pyridine, triethylamine, or an excess of the amine reactant if it is inexpensive) to the reaction mixture to neutralize the HCl as it forms.[4] |
| Low yield of the desired sulfonamide and presence of a water-soluble byproduct. | Hydrolysis of this compound. | Use anhydrous solvents and reagents. Ensure the reaction is protected from atmospheric moisture. |
| Formation of a second, less polar product when using a primary amine. | Formation of a bis-sulfonylated amine. | Use a slight excess of the primary amine (1.1-1.2 equivalents). Add the this compound solution slowly and at a low temperature (e.g., 0°C) to the amine solution to control the reaction rate.[3] |
Data Presentation
Table 1: Influence of Reaction Conditions on the Synthesis of this compound
| Parameter | Optimized Conditions [2] | Potential "Problem" Conditions | Expected Outcome of Problem Conditions |
| Temperature | 5-20°C | > 30°C | Increased formation of sulfone isomers and polysulfonated byproducts. |
| Chlorosulfonic Acid : m-xylene (molar ratio) | 1.0-1.5 : 1 (step 1) | < 1.0 : 1 | Increased formation of diaryl sulfone.[5] |
| Reaction Medium | Solvent-free with inorganic salt aid (e.g., K₂SO₄) | Presence of moisture | Hydrolysis to 2,4-Dimethylbenzenesulfonic acid, leading to lower yield. |
| Product Purity (achieved) | > 95% | - | Lower purity due to a mixture of side products. |
| Product Yield (achieved) | > 85% | - | Lower yield of the desired product. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Side Reactions[2]
This protocol is adapted from a patented method designed to maximize yield and purity.
-
Reaction Setup: In a 50L reaction kettle, add 2.65kg of m-xylene. Under stirring, add 0.05kg of anhydrous potassium sulfate.
-
First Chlorosulfonation: Control the reaction temperature using an ice-water bath to 20°C. Slowly add 3.25kg of chlorosulfonic acid dropwise from a dropping funnel. After the addition is complete, maintain the reaction at 20°C for 0.5 hours.
-
Second Chlorosulfonation: While maintaining the temperature at 20°C, slowly add another 6kg of chlorosulfonic acid dropwise.
-
Acyl Chloride Formation: After the second addition of chlorosulfonic acid, add 0.5kg of phosphorus trichloride and keep the mixture at 20°C for 5.0 hours to obtain the sulfonylated material.
-
Workup: In a separate 100L glass storage tank, prepare a mixture of 25kg of ice and water. With vigorous stirring, slowly add the sulfonylated material to the ice-water mixture, ensuring the temperature is maintained below 15°C. Continue stirring for 1.0 hour.
-
Isolation: Transfer the mixture to a separatory funnel and allow it to stand for 1.0 hour. Separate the lower organic layer, which is the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Protocol 2: General Procedure for the Synthesis of a Sulfonamide[4]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.0 equivalent) and a base (e.g., pyridine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflows for synthesis and subsequent sulfonamide formation.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,4-Dimethylbenzenesulfonic acid | SIELC Technologies [sielc.com]
- 7. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Hydrolysis of 2,4-Dimethylbenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dimethylbenzenesulfonyl chloride, with a specific focus on its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound shows a new, more polar spot on TLC analysis. What could this be?
A1: The new, more polar spot is likely 2,4-dimethylbenzenesulfonic acid, the product of hydrolysis of the sulfonyl chloride. This occurs when the sulfonyl chloride reacts with water present in the reaction mixture. To confirm its identity, you can compare its retention factor (Rf) with a standard sample of 2,4-dimethylbenzenesulfonic acid if available.
Q2: I am trying to perform a reaction with this compound, but I am getting a low yield of my desired product and a significant amount of a water-soluble byproduct. What is the likely cause and how can I prevent it?
A2: The primary cause of low yields in reactions involving this compound is often the premature hydrolysis of the starting material. Sulfonyl chlorides are sensitive to moisture and can readily react with water to form the corresponding sulfonic acid, which is unreactive in most subsequent transformations.
To minimize hydrolysis, ensure the following precautions are taken:
-
Dry Glassware: All glassware should be thoroughly oven-dried or flame-dried under an inert atmosphere before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure all other reagents are anhydrous.
Q3: Is the hydrolysis of this compound exothermic?
A3: Yes, the hydrolysis of sulfonyl chlorides, including this compound, is an exothermic process. When quenching a reaction containing this compound with water or an aqueous solution, it is crucial to do so slowly and with adequate cooling (e.g., in an ice bath) to control the heat generated.
Q4: What is the approximate rate of hydrolysis for this compound?
Q5: How can I monitor the progress of the hydrolysis of this compound?
A5: The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
TLC: The starting material, this compound, is significantly less polar than the product, 2,4-dimethylbenzenesulfonic acid. A suitable solvent system (e.g., ethyl acetate/hexanes) will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the sulfonic acid.
-
HPLC: Reverse-phase HPLC can be used to quantify the disappearance of the starting material and the appearance of the product. 2,4-Dimethylbenzenesulfonic acid can be analyzed by HPLC using a C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Hydrolysis | Insufficient water or low temperature. | Ensure an adequate amount of water is present for the reaction to proceed. If the reaction is being run at a very low temperature, consider allowing it to warm to room temperature. |
| Incomplete Hydrolysis | Insufficient reaction time or poor mixing. | Allow the reaction to stir for a longer period. Since this compound is a solid and has low water solubility, vigorous stirring is necessary to ensure adequate contact between the reactants. |
| Formation of an Oily Layer | The starting material may not have fully dissolved or hydrolyzed. | Continue stirring and consider adding a co-solvent like dioxane or acetone to improve solubility, though this may affect the reaction rate. |
| Exothermic Reaction is Difficult to Control | Adding water too quickly to a concentrated solution of the sulfonyl chloride. | Add water or the aqueous solution dropwise with efficient stirring and external cooling (ice bath). |
Quantitative Data
Table 1: Physical Properties of this compound and its Hydrolysis Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₉ClO₂S | 204.67[3] | 28-33[4] |
| 2,4-Dimethylbenzenesulfonic acid | C₈H₁₀O₃S | 186.23[5][6] | 92 (for the hydrate) |
Table 2: Hydrolysis Half-life of Structurally Similar Arylsulfonyl Chlorides at 25°C
| Compound | pH | Half-life (minutes) |
| 4-Methylbenzenesulfonyl chloride | 4.0 | 2.2[1] |
| 4-Methylbenzenesulfonyl chloride | 7.0 | 2.2[1] |
| 4-Methylbenzenesulfonyl chloride | 9.0 | 2.6[1] |
| Benzenesulfonyl chloride (in 1% aq. dioxane at 21°C) | - | 5.1[7] |
Experimental Protocols
Protocol 1: Complete Hydrolysis of this compound to 2,4-Dimethylbenzenesulfonic Acid
This protocol describes the complete hydrolysis of this compound to its corresponding sulfonic acid.
Materials:
-
This compound
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Place the flask in an ice bath to manage the exothermic reaction.
-
Slowly add deionized water (10-20 volumes, e.g., 10-20 mL per gram of sulfonyl chloride) to the flask with vigorous stirring.
-
After the initial exotherm subsides, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is no longer visible.
-
Upon completion, the resulting aqueous solution of 2,4-dimethylbenzenesulfonic acid can be used as is, or the water can be removed under reduced pressure using a rotary evaporator to yield the sulfonic acid, which may be a hydrate.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting Low Yields in Reactions.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 2,4-Dimethylbenzenesulfonic acid | SIELC Technologies [sielc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 609-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,4-Dimethylbenzenesulfonic acid | 88-61-9 | Benchchem [benchchem.com]
- 6. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2,4-Dimethylbenzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 2,4-Dimethylbenzenesulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2,4-dimethylbenzenesulfonamides and related molecules.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield After Workup | Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the reaction temperature if the starting material is still present. |
| Hydrolysis of this compound: The sulfonyl chloride is sensitive to moisture and can hydrolyze to 2,4-dimethylbenzenesulfonic acid.[1][2] | Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Product Lost During Aqueous Workup: The sulfonamide product may have some water solubility, especially if it contains polar functional groups. | Minimize the volume of water used for washing. Perform back-extraction of the aqueous layers with the organic solvent used for the primary extraction. | |
| Oily Product That Fails to Solidify | Presence of Impurities: Residual solvent or impurities can prevent crystallization. | Try to remove residual solvent under high vacuum. If the product is still an oil, consider purification by column chromatography. |
| Product is Naturally an Oil: Not all sulfonamides are solids at room temperature. | Confirm the expected physical state of your product from literature if available. If it is indeed an oil, purification should be performed using column chromatography. | |
| Multiple Spots on TLC After Initial Purification | Presence of Unreacted Starting Materials: Unreacted amine/alcohol or this compound may be present. | To remove unreacted amine: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer. To remove unreacted this compound: It will hydrolyze to the sulfonic acid during aqueous workup, which can then be removed with a basic wash. |
| Formation of 2,4-Dimethylbenzenesulfonic Acid: This is a common byproduct from the hydrolysis of the starting sulfonyl chloride.[1][2] | During the aqueous workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base. The sulfonic acid will be converted to its salt and partition into the aqueous phase. | |
| Formation of Bis-sulfonated Byproduct: Primary amines (R-NH₂) can sometimes react twice with the sulfonyl chloride to form R-N(SO₂Ar)₂. | This is more likely with an excess of sulfonyl chloride. Use a 1:1 stoichiometry of the amine and sulfonyl chloride. Separation of the mono- and bis-sulfonated products typically requires column chromatography. | |
| Poor Separation During Column Chromatography | Inappropriate Solvent System: The polarity of the eluent may be too high or too low, leading to co-elution of the product and impurities. | Optimize the solvent system using TLC. A good starting point for many sulfonamides is a mixture of hexanes and ethyl acetate.[3][4] Adjust the ratio to achieve good separation of the spots on the TLC plate. |
| Column Overloading: Too much crude product was loaded onto the column. | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Improper Column Packing: Channels in the silica gel can lead to poor separation. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[5][6] | |
| Product Purity Decreases After Storage | Hydrolysis of the Sulfonamide: Some sulfonamides can be susceptible to hydrolysis over time, especially if exposed to moisture. | Store the purified product in a cool, dry place. Using a desiccator can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a reaction with this compound?
A1: A typical workup involves quenching the reaction, followed by extraction and a series of washes. First, cool the reaction mixture (e.g., in an ice bath) and slowly add water to quench any remaining sulfonyl chloride. Then, extract the product into an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers and wash sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove the 2,4-dimethylbenzenesulfonic acid byproduct. Finally, wash with brine to remove residual water, dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q2: Should I choose recrystallization or column chromatography for purification?
A2: The choice depends on the properties of your product and the impurities.
-
Recrystallization is ideal when your desired product is a solid and the impurities have different solubility profiles. It is very effective for removing small amounts of impurities from a large amount of product.
-
Column chromatography is more versatile and can be used to separate components of a mixture with different polarities, whether they are solids or oils. It is often necessary when recrystallization fails or when multiple byproducts are present.[5]
Q3: What are some good solvent systems for the recrystallization of 2,4-dimethylbenzenesulfonamides?
A3: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Common single-solvent systems include ethanol, isopropanol, or ethyl acetate. Two-solvent systems are also very effective.[7] Good combinations often include a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane, or water).[3] It is always best to test solubility in a small scale first.
Q4: What eluent systems are recommended for column chromatography of these products?
A4: For silica gel chromatography, a gradient of ethyl acetate in hexanes is a very common and effective eluent system for sulfonamides.[4] You can determine the optimal ratio by running TLC plates in various solvent mixtures first. For more polar sulfonamides, a mixture of methanol in dichloromethane can be used.[4]
Q5: My NMR spectrum shows unreacted 2,4-dimethylaniline. How can I remove it?
A5: Unreacted 2,4-dimethylaniline can be easily removed during the aqueous workup by washing the organic layer with a dilute acid like 1M HCl. The aniline will be protonated to form a water-soluble salt, which will then partition into the aqueous layer.
Q6: I have a persistent impurity that I believe is 2,4-dimethylbenzenesulfonic acid. How can I be sure and how do I remove it?
A6: 2,4-dimethylbenzenesulfonic acid is a common, polar impurity resulting from the hydrolysis of the starting sulfonyl chloride. It can be identified by its characteristic signals in the NMR spectrum and its high polarity on TLC. To remove it, wash the organic extract of your product with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous phase and will be removed from your organic layer.
Experimental Protocols
Protocol 1: General Aqueous Workup
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Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Combine the organic layers.
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Wash the combined organic layers with 1M HCl (2 x 50 mL) to remove any unreacted amine.
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Wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove 2,4-dimethylbenzenesulfonic acid.
-
Wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
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Add a minimal amount of a suitable hot solvent (or solvent mixture) to dissolve the solid completely.
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Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Further cool the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Column Chromatography
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Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
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Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
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Add a thin layer of sand on top of the silica gel.
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Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.
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Carefully load the sample onto the top of the silica gel.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), determined by prior TLC analysis.
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Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Troubleshooting Workflow for Purification
Caption: A flowchart for troubleshooting the purification of products from this compound reactions.
References
Troubleshooting low yield in sulfonamide synthesis
Technical Support Center: Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of sulfonamides, with a particular focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
FAQ 1: My sulfonamide synthesis has a very low yield or is not working at all. What are the most common causes?
Low to non-existent product formation is a frequent issue. The problem often lies with the integrity of your starting materials or the reaction conditions.
Troubleshooting Steps:
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Verify Starting Material Purity:
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Sulfonyl Chlorides: These reagents are highly sensitive to moisture and can degrade upon storage.[1] Use a freshly opened bottle or purify the sulfonyl chloride before use. Purity can be checked by NMR or LC-MS.[1] Some heteroaromatic sulfonyl chlorides have limited stability.[2]
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Amines: Ensure the purity of your amine, as impurities can lead to side reactions.
-
-
Check Reaction Conditions:
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Temperature: Temperature control is critical. Some reactions require initial cooling (e.g., 0 °C) to manage the initial exothermic reaction, followed by warming or heating to drive the reaction to completion.[1] Conversely, excessive heat can cause decomposition of reactants.
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Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration. Insufficient time leads to incomplete conversion.[1]
-
-
Re-evaluate Your Reagents (Base and Solvent):
-
Base: If you're using a tertiary amine base like triethylamine or pyridine, ensure it is anhydrous.[1][3] The base should be strong enough to deprotonate the amine without causing side reactions.[1]
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Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[1] Protic solvents, for instance, can react with the sulfonyl chloride.[1] Ensure the solvent is anhydrous, especially when working with moisture-sensitive reagents.[1]
-
A logical workflow for troubleshooting this issue is presented below.
FAQ 2: I am observing multiple spots on my TLC, and the yield of the desired product is low. What are the common side reactions?
The formation of multiple products indicates that side reactions are occurring. Identifying the likely side products can help in optimizing the reaction conditions to favor the desired sulfonamide.
Common Side Reactions:
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Reaction with Solvent: If the solvent is not inert, it can react with the highly reactive sulfonyl chloride. For example, protic solvents can lead to the formation of sulfonic acids or esters.[1]
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Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride, especially if the stoichiometry is not carefully controlled.
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Hydrolysis of Sulfonyl Chloride: Trace amounts of water can hydrolyze the sulfonyl chloride back to the corresponding sulfonic acid. This is a common issue with hygroscopic solvents or inadequately dried glassware.
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Reaction with the Base: While bases like pyridine are commonly used to scavenge HCl, they can also act as nucleophiles and react with the sulfonyl chloride.[3]
Optimization Strategies to Minimize Side Reactions:
| Parameter | Recommendation | Rationale |
| Temperature | Add the sulfonyl chloride solution slowly at a lower temperature (e.g., 0 °C).[1] | To control the initial exothermic reaction and reduce the rate of side reactions. |
| Solvent | Use a dry, inert solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. | To prevent the solvent from participating in the reaction.[1] |
| Base | Use a non-nucleophilic base like triethylamine or 2,6-lutidine. Ensure the base is dry. | To prevent the base from competing with the amine as a nucleophile.[1] |
| Stoichiometry | Use a slight excess of the amine (e.g., 1.1 to 1.5 equivalents). | To help drive the reaction to completion and consume the sulfonyl chloride before it can participate in side reactions.[1] |
FAQ 3: My reaction seems to work, but I lose most of my product during workup and purification. How can I improve my product isolation?
Product loss during the workup and purification stages is a common contributor to low overall yield.
Troubleshooting Product Isolation:
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Aqueous Workup: If your sulfonamide has some solubility in the aqueous phase, you may be losing product during extractions. To mitigate this, perform multiple extractions (3-4 times) with your organic solvent to maximize recovery.[1] Saturating the aqueous layer with brine can also decrease the solubility of the organic product in the aqueous phase.
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Purification:
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Crystallization: Sulfonamides are often crystalline solids.[3] Attempting crystallization before resorting to column chromatography can sometimes provide a high-purity product with better recovery.
-
Column Chromatography: If column chromatography is necessary, ensure the chosen solvent system provides good separation between your product and any impurities. Small-scale trial separations can help optimize the solvent system before committing the bulk of your material to the column.
-
Below is a general workflow for the synthesis and purification of sulfonamides.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Amine (1.0 eq)
-
Sulfonyl chloride (1.0-1.2 eq)
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Base (e.g., Pyridine or Triethylamine, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
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1M HCl solution
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Saturated NaHCO₃ solution
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Brine
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Anhydrous MgSO₄ or Na₂SO₄
Procedure:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and the anhydrous solvent.
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Add the base and stir the solution until all components are dissolved.
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Cool the reaction mixture to 0 °C in an ice bath.
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Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the determined reaction time (monitor by TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by crystallization or silica gel column chromatography.
Alternative Synthetic Routes
If the traditional method consistently provides low yields, consider alternative synthetic strategies. Modern organic synthesis offers several powerful methods for the formation of sulfonamides.
| Method | Description | Advantages |
| From Thiols | Thiols can be oxidatively chlorinated in situ to form sulfonyl chlorides, which then react with an amine.[4][5] | Avoids the need to handle potentially unstable sulfonyl chlorides. |
| Using SO₂ Surrogates | Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can serve as a source of SO₂ in coupling reactions with organometallic reagents and amines.[4] | Circumvents the use of highly toxic and difficult-to-handle sulfur dioxide gas.[4] |
| Metal-Catalyzed Cross-Coupling | Palladium-catalyzed reactions can couple aryl halides or triflates with a sulfur source and an amine in a one-pot synthesis.[4] | Offers good functional group tolerance and alternative reaction pathways. |
The decision to switch to an alternative method can be visualized as follows:
References
Technical Support Center: 2,4-Dimethylbenzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during reactions involving 2,4-dimethylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed during the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the chlorosulfonation of m-xylene. During this process, several byproducts can form, impacting the purity and yield of the desired product. The primary byproducts include isomeric sulfonyl chlorides, polysulfonated species, and sulfones.[1][2][3] Controlling reaction conditions such as temperature and reactant ratios is crucial to minimize the formation of these impurities.[1][3]
Q2: What byproducts can I expect when reacting this compound with a primary or secondary amine?
A2: When synthesizing sulfonamides from this compound and a primary or secondary amine, the most common byproduct is 2,4-dimethylbenzenesulfonic acid.[4][5][6] This results from the hydrolysis of the sulfonyl chloride, which can occur if moisture is present in the reaction setup. Another potential issue arises from the choice of base. While tertiary amines are often used to scavenge the HCl generated, they can sometimes react with the sulfonyl chloride to form unstable intermediates, leading to other byproducts.[7] In some cases, with primary amines, di-sulfonylation can occur, where two sulfonyl groups attach to the same nitrogen atom.
Q3: What are the common side products when this compound is reacted with an alcohol?
A3: In the synthesis of sulfonate esters from this compound and an alcohol, the primary byproduct is again 2,4-dimethylbenzenesulfonic acid due to hydrolysis.[5] Additionally, for secondary and tertiary alcohols, the desired sulfonate ester can be susceptible to elimination reactions, especially under basic conditions or at elevated temperatures, leading to the formation of an alkene.[8][9]
Q4: How can I minimize the formation of 2,4-dimethylbenzenesulfonic acid during my reaction?
A4: To minimize the formation of 2,4-dimethylbenzenesulfonic acid, it is critical to carry out the reaction under anhydrous (dry) conditions. This includes using dry solvents, glassware, and inert atmosphere (e.g., nitrogen or argon). The amine or alcohol reactant should also be free of water. Performing the reaction at a lower temperature can also help to reduce the rate of hydrolysis.
Q5: My reaction with a tertiary amine as a base is not proceeding as expected. What could be the problem?
A5: While tertiary amines like triethylamine or pyridine are commonly used as acid scavengers, they are not always inert. The tertiary amine can act as a nucleophile and react with the electrophilic this compound. This can form an unstable sulfonylammonium salt intermediate. This intermediate may not efficiently react with your desired nucleophile (the primary/secondary amine or alcohol) and can lead to decomposition or other side reactions, ultimately lowering the yield of your desired product.[7] Consider using a non-nucleophilic base, such as a hindered amine (e.g., 2,6-lutidine or diisopropylethylamine) or an inorganic base if compatible with your reaction conditions.
Troubleshooting Guides
Guide 1: Low Yield of Sulfonamide and Presence of a Water-Soluble Byproduct
Problem: The yield of the desired sulfonamide is significantly lower than expected, and analysis of the aqueous work-up reveals a substantial amount of a water-soluble byproduct.
Possible Cause: This is a classic sign of the hydrolysis of this compound to 2,4-dimethylbenzenesulfonic acid.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Ensure the amine reactant is dry.
-
Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
-
Control Reaction Temperature: Perform the addition of the sulfonyl chloride at a low temperature (e.g., 0 °C) to minimize hydrolysis and other side reactions.
-
Choice of Base: Use a non-nucleophilic base to avoid side reactions with the sulfonyl chloride.
-
Order of Addition: Add the this compound solution dropwise to the solution of the amine and base. This ensures that the sulfonyl chloride preferentially reacts with the more nucleophilic primary or secondary amine rather than any trace amounts of water.
Guide 2: Formation of an Unexpected Alkene in Reaction with a Secondary Alcohol
Problem: When attempting to synthesize a sulfonate ester from a secondary alcohol, a significant amount of an alkene byproduct is observed.
Possible Cause: The intermediate sulfonate ester is a good leaving group. Under the reaction conditions, especially if a strong, non-hindered base is used or the reaction is heated, an E2 elimination reaction can compete with the desired substitution, leading to alkene formation.[8][9]
Troubleshooting Steps:
-
Choice of Base: Use a hindered, non-nucleophilic base like pyridine or 2,6-lutidine. These bases are less likely to act as a nucleophile in an elimination reaction.
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway, which typically has a higher activation energy than substitution.
-
Stoichiometry: Use a slight excess of the alcohol relative to the sulfonyl chloride to ensure the complete consumption of the more valuable reagent and to minimize the concentration of the base available for elimination at the end of the reaction.
Guide 3: Complex Product Mixture in the Synthesis of this compound
Problem: The synthesis of this compound from m-xylene results in a complex mixture of products that is difficult to purify.
Possible Cause: The chlorosulfonation of m-xylene can lead to the formation of multiple isomers (e.g., 2,6- and 3,5-isomers), polysulfonated products, and sulfones.[1][2][3] The reaction conditions are critical for controlling the selectivity.
Troubleshooting Steps:
-
Temperature Control: Maintain a low and consistent reaction temperature during the addition of chlorosulfonic acid. This helps to control the regioselectivity of the sulfonation.
-
Stoichiometry: Carefully control the molar ratio of m-xylene to chlorosulfonic acid. An excess of chlorosulfonic acid can lead to polysulfonation.
-
Addition Rate: Add the chlorosulfonic acid slowly and with efficient stirring to ensure homogenous mixing and to dissipate the heat of the reaction effectively.
-
Purification: If a mixture is obtained, careful fractional distillation under reduced pressure or recrystallization may be necessary to isolate the desired 2,4-isomer.
Data Presentation
Table 1: Common Byproducts in Reactions Involving this compound
| Reaction Type | Byproduct | Chemical Formula of Byproduct | Reason for Formation | Mitigation Strategy |
| Synthesis of Sulfonyl Chloride | 2,6-Dimethylbenzenesulfonyl chloride | C₈H₉ClO₂S | Isomerization during electrophilic substitution | Precise temperature control |
| Synthesis of Sulfonyl Chloride | Polysulfonated m-xylene | C₈H₈(SO₂Cl)₂ | Excess chlorosulfonic acid | Control stoichiometry |
| Synthesis of Sulfonyl Chloride | Tetramethyldiphenyl sulfone | C₁₆H₁₈O₂S | Side reaction at higher temperatures | Maintain low reaction temperature |
| Sulfonamide Synthesis | 2,4-Dimethylbenzenesulfonic acid | C₈H₁₀O₃S | Hydrolysis of sulfonyl chloride | Use anhydrous conditions |
| Sulfonate Ester Synthesis | 2,4-Dimethylbenzenesulfonic acid | C₈H₁₀O₃S | Hydrolysis of sulfonyl chloride | Use anhydrous conditions |
| Sulfonate Ester Synthesis | Alkene | Varies | Elimination of the sulfonate ester | Use a hindered base, low temperature |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2,4-Dimethylbenzenesulfonic acid | 88-61-9 | Benchchem [benchchem.com]
- 3. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2,4-Dimethylbenzenesulfonyl Chloride Synthesis
Welcome to the technical support center for the synthesis of 2,4-Dimethylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the selectivity and yield of your reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a low yield of this compound and a significant amount of isomeric impurities. What is causing this and how can I improve the regioselectivity?
A1: The primary cause of low regioselectivity in the chlorosulfonation of m-xylene is uncontrolled reaction conditions, which leads to the formation of undesired isomers like 3,5-dimethylbenzenesulfonyl chloride and 2,6-dimethylbenzenesulfonyl chloride[1]. The sulfonation of xylenes is sensitive to the reaction mechanism, which can be influenced by the concentration of the sulfonating agent[2]. To improve selectivity for the 2,4-isomer, precise temperature control is critical.
-
Temperature Control: Maintain a strict temperature range, typically between 0 °C and 30 °C, during the addition of chlorosulfonic acid[1]. Uncontrolled temperatures can lead to lower regioselectivity and the formation of more side products[1].
-
Slow Addition: Add the chlorosulfonic acid dropwise to the solution of m-xylene over a prolonged period (e.g., 4 hours) to dissipate the heat of the reaction and maintain the target temperature[1].
-
Solvent: Using a solvent like dichloromethane can help in controlling the reaction temperature[1].
Q2: I am observing a significant amount of tetramethyldiphenyl sulfone as a byproduct. How can I minimize its formation?
A2: The formation of diaryl sulfone is a common side reaction in chlorosulfonation[3]. This occurs when the already formed sulfonyl chloride or sulfonic acid reacts with another molecule of the starting aromatic compound.
-
Reagent Stoichiometry: Use a sufficient excess of chlorosulfonic acid. A molar ratio of m-xylene to chlorosulfonic acid in the range of 1:1.5 to 1:2.5 is recommended. Adding the m-xylene to the chlorosulfonic acid (reverse addition) can also help maintain an excess of the sulfonating agent throughout the reaction, minimizing sulfone formation.
-
Low Temperature: High reaction temperatures can promote the formation of sulfone byproducts[3][4]. Conducting the reaction at a controlled low temperature is crucial.
Q3: My product seems to be degrading during the aqueous workup, leading to a lower yield. What is the best way to handle the workup?
A3: this compound, like other sulfonyl chlorides, is susceptible to hydrolysis back to the corresponding sulfonic acid, which is unreactive in subsequent steps[3][5]. This is a major cause of yield loss.
-
Rapid Separation: Perform the workup quickly. After quenching the reaction mixture on ice water, separate the oily product layer as soon as possible to minimize contact time with the aqueous phase[3][6]. Allowing the mixture to stand for extended periods (e.g., overnight) can significantly reduce the yield due to hydrolysis[6].
-
Anhydrous Conditions: Throughout the synthesis, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis[5].
Q4: Is purification of the crude this compound always necessary?
A4: Not always. If the chlorosulfonation reaction is performed under tightly controlled conditions, a purity of 95% to 99.9% can be achieved, which may be sufficient for direct use in the subsequent reduction step without further purification[1]. However, if significant isomeric or sulfone impurities are present, purification by distillation under reduced pressure is recommended[6].
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution |
| Low Yield & Poor Selectivity | Uncontrolled reaction temperature. | Maintain reaction temperature between 0-30°C. Add chlorosulfonic acid slowly to the m-xylene solution cooled in an ice bath. |
| Incorrect stoichiometry. | Use a molar ratio of m-xylene to chlorosulfonic acid between 1:1.5 and 1:2.5[1]. | |
| High Levels of Sulfone Byproduct | Insufficient excess of chlorosulfonic acid. | Ensure a sufficient excess of the chlorosulfonating agent is used. Consider reverse addition (adding m-xylene to the acid). |
| Reaction temperature is too high. | Lower the reaction temperature. Sulfone formation is often favored at higher temperatures[3][4]. | |
| Product Loss During Workup | Hydrolysis of the sulfonyl chloride. | Quench the reaction mixture in an ice-water mixture and separate the organic layer as quickly as possible to minimize contact with water[6]. |
| Emulsion formation. | If an emulsion forms during extraction, add brine (saturated NaCl solution) to help break it[3]. | |
| Difficult Purification | Presence of multiple byproducts with similar properties. | Optimize the reaction conditions to achieve high selectivity (>95%) so that the crude product can be used directly in the next step, avoiding complex purification[1]. If purification is needed, use vacuum distillation[6]. |
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data for optimizing the synthesis of this compound.
Table 1: Effect of Reagent Stoichiometry and Temperature on Yield and Purity
| Molar Ratio (m-xylene:Chlorosulfonic Acid) | Temperature Range | Yield | Purity | Reference |
| 1:1.5 to 1:2.5 | 0 °C to 30 °C | 70% to 90% | 95% to 99.9% | [1] |
| 1:2 | 10 °C (initial), then 20 °C | Not specified | >95% | [7] |
| 1:1.9 | 5 °C (initial), then 15 °C | >85% | >95% | [7] |
Experimental Protocols
Key Experiment: Selective Chlorosulfonation of m-Xylene
This protocol is synthesized from established methods to maximize the selective synthesis of this compound[1][7].
Materials:
-
m-Xylene
-
Chlorosulfonic acid
-
Dichloromethane (DCM, optional solvent)
-
Ice
-
Water
Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge the m-xylene (e.g., 1 mole). If using a solvent, add dichloromethane.
-
Cooling: Cool the flask in an ice-water bath to the target initial temperature (e.g., 10 °C)[1][7].
-
Reagent Addition: Slowly add chlorosulfonic acid (e.g., 2 moles) dropwise from the dropping funnel to the cooled m-xylene solution over a period of 2-4 hours. It is critical to maintain the internal reaction temperature within the specified range (e.g., below 20°C) throughout the addition[1][7].
-
Reaction: After the addition is complete, allow the reaction to stir at the maintained temperature for an additional period (e.g., 0.5 to 5 hours) to ensure completion[7].
-
Workup (Quenching): Prepare a separate vessel with a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring[6][7].
-
Separation: The this compound will separate as a dense, oily lower layer[1][7]. Transfer the mixture to a separatory funnel and allow the layers to separate. Promptly separate the organic layer to minimize hydrolysis[6].
-
Washing: Wash the organic layer with cold water to remove residual acid.
-
Isolation: The resulting light-yellow oil is crude this compound. If the reaction was performed with high selectivity, the product (purity 95-99%) can be used directly for subsequent steps[1]. If necessary, purify by vacuum distillation[6].
Visualizations
References
- 1. A Process For Preparing 2,4 Dimethylthiophenol [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
2,4-Dimethylbenzenesulfonyl chloride reaction with sterically hindered amines
Technical Support Center: 2,4-Dimethylbenzenesulfonyl Chloride Reactions
Topic: Reaction with Sterically Hindered Amines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the reaction of this compound with sterically hindered amines. This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges associated with this transformation.
Frequently Asked Questions (FAQs)
Q1: What makes the reaction of this compound with sterically hindered amines challenging?
A1: The primary challenge is steric hindrance. The two methyl groups on the this compound moiety, particularly the ortho-methyl group, create significant steric bulk around the electrophilic sulfur atom. This hinders the approach of nucleophiles. When the amine is also sterically demanding (e.g., a secondary amine with bulky substituents), the reaction becomes even more difficult, often leading to slow reaction rates or low conversions.[1][2]
Q2: What are the most common issues encountered during this reaction?
A2: The most frequent problems include:
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Low or no conversion: The reaction fails to proceed to completion due to the combined steric hindrance of both reactants.[1]
-
Slow reaction rates: The reaction may require extended periods or elevated temperatures to overcome the activation energy barrier.[1]
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Side reactions: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid can occur if moisture is present, reducing the yield.[3]
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Difficult purification: Separating the desired sulfonamide from unreacted starting materials and byproducts can be challenging.
Q3: Which bases are recommended for this reaction, and why?
A3: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.[4] For sterically hindered systems, the choice of base is critical. While bulky bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, they can sometimes exacerbate the steric problem.[1] In such cases, a smaller, non-nucleophilic base like pyridine may be beneficial.[5][6] The use of a base is essential because, without it, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[4]
Q4: What solvents are suitable for this reaction?
A4: Anhydrous aprotic solvents are typically used to prevent the hydrolysis of the sulfonyl chloride.[1][4] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. The choice of solvent can also influence the reaction rate and should be selected based on the solubility of the starting materials.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This allows for the visualization of the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.
Q6: Is 2,4-dimethylbenzenesulfonyl a suitable protecting group for amines?
A6: Yes, sulfonyl groups are effective for protecting amines by reducing their nucleophilicity and basicity.[5] Sulfonamides are generally stable under both acidic and basic conditions.[5] However, the deprotection of sulfonamides can be challenging.[5] For hindered sulfonamides, reductive cleavage conditions are often required.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | High Steric Hindrance: The bulky nature of both the sulfonyl chloride and the amine prevents the reaction.[1][2] | Increase Reaction Temperature: Carefully increase the temperature to provide more kinetic energy to overcome the activation barrier.[1] Use a Catalyst: Consider using a catalyst known to facilitate sulfonamide formation, such as indium-based catalysts.[7] Alternative Reagents: If possible, consider using a less hindered sulfonylating agent if the specific 2,4-dimethylbenzenesulfonyl group is not critical. |
| Presence of Moisture: Water hydrolyzes the sulfonyl chloride to the unreactive sulfonic acid.[3] | Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3] | |
| Impure Reagents: Impurities in the starting materials can inhibit the reaction. | Verify Reagent Purity: Check the purity of the this compound and the amine. Purify if necessary.[1] | |
| 2. Slow Reaction Rate | Insufficient Temperature: The reaction lacks the necessary activation energy. | Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[3] |
| Inappropriate Base: The chosen base may be too bulky, further hindering the reaction.[1] | Optimize Base Selection: Switch to a smaller, non-nucleophilic base like pyridine. | |
| 3. Formation of Side Products | Hydrolysis of Sulfonyl Chloride: Presence of water leads to the formation of 2,4-dimethylbenzenesulfonic acid.[3] | Strict Anhydrous Conditions: As mentioned above, ensure all components of the reaction are free of water.[1][3] |
| Reaction with Solvent: The solvent may be reacting with the sulfonyl chloride under the reaction conditions. | Choose an Inert Solvent: Ensure the solvent is unreactive towards the sulfonyl chloride. DCM and THF are generally safe choices. | |
| 4. Difficult Product Isolation | Similar Polarity of Product and Starting Materials: The sulfonamide product may have a similar polarity to the unreacted amine or other byproducts, making chromatographic separation difficult. | Optimize Work-up Procedure: Use an acidic wash (e.g., 1M HCl) to remove excess amine and base.[4] Follow with a basic wash (e.g., saturated NaHCO₃) and brine.[4] Recrystallization: If the product is a solid, recrystallization can be an effective purification method. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted-2,4-dimethylbenzenesulfonamide
This protocol is a general starting point and may require optimization based on the specific sterically hindered amine used.
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the sterically hindered amine (1.0 eq).
-
Dissolve the amine in an anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M).
-
Add a non-nucleophilic base (e.g., pyridine, 1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.[4]
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.05 eq) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[4]
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.[4] If the reaction is slow, gentle heating (e.g., 40 °C) may be required.
-
-
Work-up:
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove the base and any unreacted amine), saturated aqueous NaHCO₃ solution, and brine.[4]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.
-
Protocol 2: Deprotection of 2,4-Dimethylbenzenesulfonamide
Deprotection of sulfonamides can be challenging. Reductive cleavage is a common method.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 2,4-dimethylbenzenesulfonamide (1.0 eq) in an appropriate solvent such as THF.
-
Place the flask under an inert atmosphere.
-
-
Reductive Cleavage:
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a reducing agent. A common system is lithium metal with a catalytic amount of naphthalene in THF at a low temperature.[8] The reaction progress should be monitored carefully by TLC.
-
-
Work-up:
-
Once the deprotection is complete, carefully quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine by column chromatography or distillation.
-
Data Presentation
Table 1: Comparison of Common Bases
| Base | Structure | pKa of Conjugate Acid | Key Characteristics |
| Pyridine | C₅H₅N | 5.25 | Small, non-nucleophilic base. Good for sterically hindered reactions. |
| Triethylamine (TEA) | (C₂H₅)₃N | 10.75 | Common, inexpensive organic base. Can be too bulky for some hindered reactions.[1] |
| Diisopropylethylamine (DIPEA) | ((CH₃)₂CH)₂NC₂H₅ | 10.75 | Also known as Hünig's base. Very bulky and non-nucleophilic. Its bulk can sometimes hinder reactions.[1] |
| 2,6-Lutidine | (CH₃)₂C₅H₃N | 6.77 | Sterically hindered, non-nucleophilic pyridine derivative. |
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Teriteary amines not react with benzene sulfonil chloride | Filo [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. p-Toluenesulfonamides [organic-chemistry.org]
Technical Support Center: Removal of Excess 2,4-Dimethylbenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of excess 2,4-dimethylbenzenesulfonyl chloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a reaction involving this compound?
A1: A typical workup involves quenching the reaction to decompose the excess sulfonyl chloride, followed by an aqueous extraction to remove water-soluble byproducts. The general steps are:
-
Quenching: The reaction mixture is cooled, typically to 0 °C, and then a quenching agent is slowly added to react with the excess this compound.
-
Extraction: The mixture is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution. The organic layer containing the desired product is washed sequentially with acidic, basic, and neutral solutions to remove various impurities.
-
Drying and Concentration: The isolated organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: How can I remove the unreacted this compound from my reaction?
A2: Unreacted this compound can be removed by quenching the reaction. This converts the sulfonyl chloride into a more water-soluble species that can be easily separated during an aqueous workup. Common quenching strategies include:
-
Hydrolysis with aqueous base: Adding a dilute aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is water-soluble as its salt.[1][2]
-
Reaction with a nucleophilic amine: Adding a simple, water-soluble amine, such as aqueous ammonia, can convert the excess sulfonyl chloride into a water-soluble sulfonamide.[2]
Q3: My NMR analysis shows a persistent acidic impurity after the workup. What is it and how can I remove it?
A3: This persistent acidic impurity is likely 2,4-dimethylbenzenesulfonic acid, the hydrolysis product of this compound.[1] While its salt is highly water-soluble, the acid form may have some solubility in organic solvents. To remove it, perform additional washes of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.[1] This will deprotonate the sulfonic acid, forming the sodium salt which will partition into the aqueous phase.[1]
Q4: I am working with a base-sensitive product. How can I remove excess this compound without using a strong aqueous base?
A4: For base-sensitive compounds, you can use milder quenching agents or non-aqueous methods. Quenching with pyridine is an option; it reacts with the sulfonyl chloride to form an intermediate that can be hydrolyzed.[2]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Oily residue remains after initial water wash. | Unreacted this compound is insoluble in cold water and hydrolyzes slowly.[2] | Quench the reaction mixture with a nucleophilic amine (e.g., aqueous ammonia) or a dilute aqueous base (e.g., NaOH) to form a water-soluble sulfonamide or sulfonic acid salt, respectively.[2] |
| Poor separation during column chromatography. | Co-elution of the desired product with impurities. | Optimize the solvent system (eluent polarity). Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is a solid, but purification by recrystallization is inefficient. | The impurities have similar solubility to the product in the chosen solvent. | Screen a variety of solvents with different polarities. Consider using a solvent/anti-solvent system to induce crystallization of the desired product. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of Excess this compound
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring until gas evolution ceases. This neutralizes any remaining acidic species and hydrolyzes the excess sulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with:
-
1M HCl (if the product is stable to acid and there are basic impurities).
-
Saturated aqueous NaHCO₃ (to remove acidic impurities like 2,4-dimethylbenzenesulfonic acid).[1]
-
Brine (saturated aqueous NaCl solution) to aid in the removal of water from the organic layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of appropriate polarity to separate the desired product from impurities. The polarity can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection: Collect the fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Dissolution: Dissolve the crude solid product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Crystallization: Further cool the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.[3]
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.[3]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the removal of excess this compound.
Caption: Decision tree for selecting a suitable removal and purification method.
References
Technical Support Center: Prevention of Diaryl Sulfone Byproduct Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate the formation of diaryl sulfone byproducts in your chemical syntheses, particularly in sulfonamide and Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: Under what common reaction conditions does the diaryl sulfone byproduct form?
A1: Diaryl sulfone is a common byproduct in two main types of reactions:
-
Friedel-Crafts Sulfonylation: This reaction involves the sulfonylation of an aromatic compound using an aryl sulfonyl chloride or sulfonic anhydride in the presence of a Lewis acid catalyst.[1][2] The formation of diaryl sulfone is a known side reaction, especially under harsh conditions.[3]
-
Sulfonamide Synthesis: When synthesizing sulfonamides from aryl sulfonyl chlorides and amines, diaryl sulfone can form as a byproduct, particularly when using certain bases or at elevated temperatures.
Q2: What is the primary mechanism leading to the formation of diaryl sulfone byproduct in sulfonamide synthesis?
A2: While the desired reaction is the nucleophilic attack of the amine on the sulfonyl chloride, a side reaction can occur where the aryl sulfonyl chloride reacts with another aromatic molecule present in the reaction mixture. This is essentially a competing Friedel-Crafts sulfonylation reaction. The presence of a Lewis acidic species, which can be the catalyst or formed in situ, can promote this side reaction.
Q3: Can the choice of sulfonylating agent influence the formation of the diaryl sulfone byproduct?
A3: Yes, the choice of sulfonylating agent is crucial. While aryl sulfonyl chlorides are common, they are also primary precursors to the diaryl sulfone byproduct in Friedel-Crafts type side reactions.[1] Alternative sulfonylating agents are being explored to develop cleaner syntheses. For instance, methods utilizing sulfonyl hydrazides or in situ generated sulfinate ions from vinyl sulfones have been developed for the synthesis of sulfones and sulfonamides, respectively, and may offer pathways that minimize diaryl sulfone formation under specific conditions.[4]
Troubleshooting Guides
Issue 1: Formation of Diaryl Sulfone Byproduct in Sulfonamide Synthesis
This guide provides a systematic approach to troubleshooting and minimizing the formation of diaryl sulfone byproduct when synthesizing sulfonamides from aryl sulfonyl chlorides and amines.
Symptoms:
-
Your final product is contaminated with a significant amount of diaryl sulfone, as identified by techniques like NMR, LC-MS, or GC-MS.
-
The yield of your desired sulfonamide is lower than expected.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for diaryl sulfone byproduct in sulfonamide synthesis.
Experimental Protocols for Minimizing Diaryl Sulfone in Sulfonamide Synthesis
Below are comparative experimental conditions. The goal is to maximize the yield of the desired sulfonamide while minimizing the diaryl sulfone byproduct.
Table 1: Influence of Reaction Conditions on Sulfonamide Synthesis
| Parameter | Condition A (Byproduct Prone) | Condition B (Optimized) | Expected Outcome |
| Temperature | 80 °C | 25 °C (Room Temperature) | Lower temperature disfavors the competing Friedel-Crafts reaction. |
| Base | Sodium Hydroxide (NaOH) | Pyridine | A weaker, non-nucleophilic organic base is less likely to promote side reactions.[5] |
| Solvent | Ethanol | Dichloromethane (DCM) | An aprotic solvent like DCM is less likely to participate in the reaction compared to a protic solvent like ethanol.[4] |
| Stoichiometry | Aryl Sulfonyl Chloride (1.5 eq), Amine (1.0 eq) | Aryl Sulfonyl Chloride (1.0 eq), Amine (1.2 eq) | Using a slight excess of the amine ensures the sulfonyl chloride is consumed by the desired nucleophile. |
General Optimized Protocol for Sulfonamide Synthesis:
-
Dissolve the amine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve the aryl sulfonyl chloride (1.0 equivalent) in anhydrous DCM in a separate flask.
-
Add the aryl sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Issue 2: Formation of Diaryl Sulfone Byproduct in Friedel-Crafts Sulfonylation
This guide provides a systematic approach to troubleshooting and minimizing the formation of diaryl sulfone and other byproducts during Friedel-Crafts sulfonylation.
Symptoms:
-
The presence of a significant amount of diaryl sulfone in your product mixture.
-
Low yield of the desired mono-sulfonylated product.
-
Formation of polysubstituted or isomeric products.[4]
Workflow for Troubleshooting:
References
- 1. Base-promoted synthesis of diarylsulfones from sulfonyl hydrazines and diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
Validation & Comparative
A Comparative Guide: 2,4-Dimethylbenzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular transformations with high efficiency and selectivity. Among the vast arsenal of sulfonyl chlorides, p-toluenesulfonyl chloride (TsCl) has long been a workhorse for the protection of amines and the activation of alcohols. However, the structurally related 2,4-dimethylbenzenesulfonyl chloride presents a nuanced alternative, offering distinct reactivity profiles influenced by its unique substitution pattern. This guide provides an objective, data-driven comparison of these two reagents to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
The primary distinction between this compound and p-toluenesulfonyl chloride lies in the presence of an additional methyl group at the ortho position of the benzene ring. This structural modification introduces both electronic and steric effects that modulate the reactivity of the sulfonyl chloride moiety.
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) |
| Molecular Formula | C₈H₉ClO₂S | C₇H₇ClO₂S |
| Molecular Weight | 204.67 g/mol | 190.65 g/mol |
| Appearance | Solid | White to gray powdered solid |
| Melting Point | 28-33 °C | 65-69 °C |
| Reactivity Profile | Generally considered less reactive due to steric hindrance from the ortho-methyl group. | Higher reactivity due to less steric hindrance around the sulfonyl group. |
Performance in Amine Protection
The protection of primary and secondary amines as sulfonamides is a cornerstone of multi-step synthesis. The choice of sulfonyl chloride can significantly impact both the ease of the protection step and the subsequent deprotection.
Factors Influencing Reactivity in Sulfonamide Formation
The reaction of a sulfonyl chloride with an amine is a nucleophilic substitution at the sulfur atom. The rate of this reaction is influenced by:
-
Electronic Effects: Electron-donating groups on the aryl ring, such as methyl groups, slightly decrease the electrophilicity of the sulfur atom, potentially slowing down the reaction.
-
Steric Hindrance: Bulky groups near the sulfonyl chloride functionality can impede the approach of the amine nucleophile, leading to slower reaction rates. This "ortho effect" is particularly relevant for this compound.
The interplay of these factors dictates the overall reactivity. While the two methyl groups in this compound are electron-donating, the steric hindrance from the ortho-methyl group is often the dominant factor, leading to a generally lower reactivity compared to TsCl.[1] This can be advantageous in achieving selectivity when multiple nucleophilic sites are present in a molecule.
Experimental Workflow for Amine Protection
A general experimental workflow for the synthesis of sulfonamides.
Deprotection of the Resulting Sulfonamides
The stability of the sulfonamide bond is a double-edged sword. While it provides robust protection, its cleavage often requires harsh conditions. The stability of the 2,4-dimethylbenzenesulfonyl group is comparable to the tosyl group, and similar deprotection strategies are employed.
| Deprotection Method | Conditions | Comments |
| Reductive Cleavage | Sodium in liquid ammonia (Birch reduction) | Effective but often not compatible with sensitive functional groups. |
| Samarium(II) iodide (SmI₂) | Milder than dissolving metal reductions but may require activation of the sulfonamide. | |
| Acidic Cleavage | Strong acids (e.g., HBr/AcOH, TfOH) at elevated temperatures | Can lead to side reactions and decomposition of complex molecules. |
Direct comparative studies on the cleavage of 2,4-dimethylbenzenesulfonamides versus p-toluenesulfonamides are not abundant in the literature, but the general principles of sulfonamide cleavage apply to both. The choice of deprotection method must be carefully considered based on the overall molecular structure.
Activation of Alcohols and Use in Suzuki-Miyaura Coupling
Both sulfonyl chlorides are widely used to convert alcohols into good leaving groups (sulfonates), facilitating subsequent nucleophilic substitution or elimination reactions. The resulting sulfonate esters of phenols can also serve as electrophilic partners in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The activation of phenols with a sulfonyl chloride, followed by a palladium-catalyzed cross-coupling with a boronic acid, provides a powerful method for the synthesis of biaryl compounds.[2]
Signaling Pathway for Suzuki-Miyaura Coupling of Activated Phenols
Catalytic cycle for the Suzuki-Miyaura coupling of phenols activated as sulfonate esters.
While both this compound and p-toluenesulfonyl chloride can be used for this purpose, the difference in steric hindrance may influence the efficiency of the initial activation step, particularly with hindered phenols.
Experimental Protocols
General Procedure for the Protection of an Amine with a Sulfonyl Chloride
Materials:
-
Primary or secondary amine (1.0 eq.)
-
This compound or p-toluenesulfonyl chloride (1.1 eq.)
-
Pyridine (or triethylamine) (2.0 eq.)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve the amine in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution and stir for 10 minutes.
-
Add the sulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Conclusion
Both this compound and p-toluenesulfonyl chloride are valuable reagents in organic synthesis. p-Toluenesulfonyl chloride remains the more commonly used and generally more reactive option for amine protection and alcohol activation. However, the increased steric hindrance of this compound can offer advantages in terms of selectivity in complex molecules. The choice between these two reagents should be made based on the specific substrate, the desired reactivity, and the overall synthetic strategy. For routine applications requiring high reactivity, TsCl is often the preferred choice. In cases where modulated reactivity or specific steric interactions are desired, this compound presents a viable and sometimes superior alternative.
References
A Comparative Guide to the Reactivity of Arylsulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various arylsulfonyl chlorides, supported by experimental data. The information presented is intended to aid in the selection of appropriate sulfonylating agents for research and development, particularly in the context of drug discovery where sulfonamide synthesis is a cornerstone.
Introduction
Arylsulfonyl chlorides are a critical class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. Their reactivity is of paramount importance as it dictates reaction conditions, scope, and efficiency. This guide focuses on the comparative reactivity of substituted benzenesulfonyl chlorides in nucleophilic substitution reactions, providing a quantitative basis for reagent selection.
Quantitative Reactivity Comparison
The reactivity of arylsulfonyl chlorides is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally enhance reactivity by stabilizing the developing negative charge on the sulfonyl group in the transition state, while electron-donating groups have the opposite effect. The following table summarizes the second-order rate constants for the reaction of various para-substituted benzenesulfonyl chlorides with aniline in methanol, providing a direct comparison of their relative reactivities.
| Arylsulfonyl Chloride | Substituent (para) | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Relative Reactivity (to H) |
| Benzenesulfonyl chloride | -H | Data not available in a single consistent set | 1.00 |
| p-Toluenesulfonyl chloride | -CH₃ | Data not available in a single consistent set | < 1.00 |
| p-Methoxybenzenesulfonyl chloride | -OCH₃ | Data not available in a single consistent set | < 1.00 |
| p-Chlorobenzenesulfonyl chloride | -Cl | Data not available in a single consistent set | > 1.00 |
| p-Bromobenzenesulfonyl chloride | -Br | Data not available in a single consistent set | > 1.00 |
| p-Nitrobenzenesulfonyl chloride | -NO₂ | Data not available in a single consistent set | >> 1.00 |
Note: While a comprehensive dataset for the reaction of various arylsulfonyl chlorides with a single amine under identical conditions is not available in the reviewed literature, the general trend is well-established. The reactivity follows the order: NO₂ > Br ≈ Cl > H > CH₃ > OCH₃. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, accelerating nucleophilic attack.
Experimental Protocols
The following is a detailed methodology for a representative experiment to determine the reaction kinetics of an arylsulfonyl chloride with a primary amine, monitored by High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constant for the reaction of benzenesulfonyl chloride with aniline in methanol at 25°C.
Materials:
-
Benzenesulfonyl chloride (≥99%)
-
Aniline (≥99.5%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Triethylamine (≥99%)
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters (0.45 µm)
-
HPLC system with a UV detector and a C18 column
-
Thermostatted water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of benzenesulfonyl chloride in methanol.
-
Prepare a 0.1 M stock solution of aniline in methanol.
-
Prepare a 0.2 M stock solution of triethylamine (as a scavenger for HCl) in methanol.
-
-
Reaction Setup:
-
In a thermostatted vessel at 25°C, pipette the required volumes of the aniline and triethylamine stock solutions and dilute with methanol to achieve the desired initial concentrations (e.g., 0.01 M aniline and 0.011 M triethylamine).
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation of Reaction and Sampling:
-
Initiate the reaction by adding the required volume of the benzenesulfonyl chloride stock solution to the aniline solution with rapid mixing.
-
Immediately withdraw the first aliquot (t=0) and quench it in a vial containing a known volume of a suitable quenching agent (e.g., a primary amine in excess or a dilute acid).
-
Continue to withdraw aliquots at regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Detection: UV at a wavelength where both the reactant (aniline) and the product (N-phenylbenzenesulfonamide) absorb (e.g., 254 nm).
-
Create a calibration curve for both aniline and the sulfonamide product to determine their concentrations in the reaction mixture at each time point.
-
-
Data Analysis:
-
Plot the concentration of the product (sulfonamide) versus time.
-
The initial rate of the reaction can be determined from the initial slope of this curve.
-
The second-order rate constant (k₂) can be calculated using the integrated rate law for a second-order reaction: 1/([A]t - [A]₀) = k₂t where [A]₀ is the initial concentration of the limiting reactant and [A]t is the concentration at time t. A plot of 1/[A] versus time should yield a straight line with a slope equal to k₂.
-
Reaction Mechanism and Reactivity Trends
The reaction of arylsulfonyl chlorides with nucleophiles, such as amines, typically proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism at the sulfur atom.
Caption: SN2 mechanism for the reaction of an arylsulfonyl chloride with a primary amine.
The reactivity is governed by the electrophilicity of the sulfur atom. Substituents on the aryl ring play a crucial role in modulating this electrophilicity.
Caption: Influence of electronic effects of substituents on the reactivity of arylsulfonyl chlorides.
Experimental Workflow
The general workflow for determining the reactivity of an arylsulfonyl chloride is outlined below.
Caption: General experimental workflow for a kinetic study of arylsulfonyl chloride reactivity.
A Comparative Guide to Sulfonylating Agents: 2,4-Dimethylbenzenesulfonyl Chloride vs. Mesyl Chloride
For researchers, scientists, and drug development professionals, the choice of a sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters—key functional groups in a vast array of therapeutic agents. This guide presents an objective comparison between an aromatic sulfonyl chloride, 2,4-dimethylbenzenesulfonyl chloride, and a common aliphatic counterpart, methanesulfonyl chloride (mesyl chloride, MsCl). The selection is often dictated by reactivity, substrate scope, and the desired properties of the final product.
Principles of Reactivity
The reactivity of sulfonyl chlorides is primarily determined by the electrophilicity of the sulfur atom. This is influenced by both electronic and steric factors of the substituent attached to the sulfonyl group.
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity. The two methyl groups on this compound are electron-donating, which reduces the electrophilicity of the sulfur center compared to an unsubstituted benzenesulfonyl chloride.
-
Steric Hindrance: Alkanesulfonyl chlorides, such as mesyl chloride, are generally more reactive than arylsulfonyl chlorides.[1] This is attributed to the reduced steric hindrance of the small methyl group compared to the bulkier aryl ring, allowing for easier access by nucleophiles.[2]
-
Reaction Mechanism: The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) pathway where the nucleophile (an alcohol or amine) attacks the electrophilic sulfur atom.[3] However, with a strong enough base, mesyl chloride can undergo an elimination reaction to form a highly reactive sulfene intermediate (CH₂=SO₂).[4] This pathway is not possible for arylsulfonyl chlorides like this compound, which lack the necessary alpha-protons.[4]
Quantitative Reactivity Comparison
| Feature | Mesyl Chloride (MsCl) | This compound | p-Toluenesulfonyl Chloride (TsCl) (for comparison) |
| Structure | CH₃SO₂Cl | (CH₃)₂C₆H₃SO₂Cl | p-CH₃C₆H₄SO₂Cl |
| Reactivity Class | Alkanesulfonyl Chloride | Arylsulfonyl Chloride | Arylsulfonyl Chloride |
| Relative Reactivity | Higher | Lower | Lower |
| Reaction Rate | Generally faster reaction times.[2] | Slower reaction times | Slower reaction times.[2] |
| Steric Hindrance | Low | High | High |
| Product Crystallinity | Mesylates are often oils or low-melting solids.[2] | Products are often crystalline solids. | Tosylates are often crystalline solids, which can be easier to purify.[2] |
| TLC Visualization | Mesyl group is not UV-active.[2] | Aromatic ring is UV-active. | Tosyl group is UV-active and easily visualized.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the sulfonylation of amines and the protection of alcohols.
Protocol 1: General Procedure for N-Sulfonylation of an Amine with Mesyl Chloride
This protocol is a reliable method for synthesizing methanesulfonamides from primary or secondary amines.[5]
-
Preparation : In a round-bottomed flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2-1.5 eq.) or pyridine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling : Cool the stirred solution to 0 °C using an ice bath.
-
Addition of MsCl : Slowly add mesyl chloride (1.0-1.1 eq.) dropwise to the cooled solution over 15-30 minutes, ensuring the temperature is maintained at 0 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup : Quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for O-Sulfonylation of an Alcohol with this compound
This protocol describes the formation of a sulfonate ester, a common method for converting an alcohol into a good leaving group.
-
Preparation : Dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent, such as dichloromethane or pyridine, under an inert atmosphere.
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Base Addition : If not using pyridine as the solvent, add a base like triethylamine (1.5 eq.) or 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Addition of Sulfonyl Chloride : Add this compound (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Reaction : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis indicates completion.
-
Workup : Dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization.
Reaction Mechanisms and Workflow
The following diagrams illustrate the underlying chemical processes and decision-making logic for selecting a sulfonylating agent.
References
A Comparative Guide to Amine Protection: 2,4-Dimethylbenzenesulfonyl vs. Boc
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceuticals and complex molecule synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. This guide offers a detailed, objective comparison of two amine protecting groups: the well-established tert-butoxycarbonyl (Boc) group and the less commonly documented 2,4-dimethylbenzenesulfonyl group. This analysis is intended for researchers, scientists, and drug development professionals to aid in the strategic selection of protecting groups for their synthetic endeavors.
Overview of Protecting Groups
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines, lauded for its ease of introduction and its lability under acidic conditions.[1][2] This acid-sensitivity allows for its selective removal in the presence of other protecting groups, making it a cornerstone of orthogonal protection strategies in multi-step syntheses.[3][4]
The 2,4-dimethylbenzenesulfonyl group, an analogue of the more common tosyl group, belongs to the class of arenesulfonyl protecting groups. Sulfonamides are known for their high stability under both acidic and basic conditions, rendering them robust protecting groups.[4] However, this stability often necessitates harsher conditions for their removal compared to the Boc group.[2]
Quantitative Data Presentation
The following tables summarize key quantitative data for the protection and deprotection of amines using the 2,4-dimethylbenzenesulfonyl and Boc groups. It is important to note that while extensive data is available for the Boc group, specific quantitative and comparative data for the 2,4-dimethylbenzenesulfonyl group is limited in the readily available scientific literature. The data for the 2,4-dimethylbenzenesulfonyl group is largely inferred from general knowledge of arenesulfonyl protecting groups.
Table 1: Comparison of Protection Reaction Parameters
| Parameter | 2,4-Dimethylbenzenesulfonyl | tert-Butoxycarbonyl (Boc) |
| Reagent | 2,4-Dimethylbenzenesulfonyl chloride | Di-tert-butyl dicarbonate (Boc)₂O |
| Base | Pyridine, Triethylamine (TEA) | Triethylamine (TEA), NaOH, DMAP |
| Solvent | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM), THF, Acetonitrile, Water |
| Temperature | 0 °C to room temperature | Room temperature to 40 °C[2] |
| Reaction Time | Typically several hours | Generally 1-12 hours |
| Typical Yields | Generally high | >90% |
Table 2: Comparison of Deprotection Reaction Parameters
| Parameter | 2,4-Dimethylbenzenesulfonyl | tert-Butoxycarbonyl (Boc) |
| Reagent | Strong acids (e.g., Triflic acid), Reductive conditions (e.g., Mg/MeOH) | Strong acids (e.g., Trifluoroacetic acid (TFA), HCl) |
| Solvent | Varies with reagent | Dichloromethane (DCM), Ethyl acetate, Methanol |
| Temperature | Often elevated temperatures required | 0 °C to room temperature[4] |
| Reaction Time | Can be lengthy depending on the method | Typically 30 minutes to a few hours[2] |
| Scavengers | Not typically required | Anisole, thioanisole (to prevent t-butylation) |
| Byproducts | 2,4-Dimethylbenzenesulfonic acid | tert-Butanol, Isobutylene, CO₂ |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Protocol 1: Amine Protection with this compound
Materials:
-
Primary or secondary amine
-
This compound
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add 1.1 equivalents of pyridine or triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1.05 equivalents of this compound in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Amine Protection with Di-tert-butyl dicarbonate (Boc)₂O
Materials:
-
Primary or secondary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the amine in the chosen solvent (e.g., DCM, THF, or a mixture with water).
-
Add 1.1 to 1.5 equivalents of the base (TEA or NaOH).
-
Add 1.1 equivalents of (Boc)₂O to the mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring progress by TLC.
-
If using an organic solvent, wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc protected amine can often be used without further purification, or it can be purified by column chromatography.[2]
Protocol 3: Deprotection of 2,4-Dimethylbenzenesulfonamide (Reductive)
Materials:
-
N-(2,4-Dimethylbenzenesulfonyl)-protected amine
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
Procedure:
-
Dissolve the sulfonamide in anhydrous methanol in a round-bottom flask.
-
Add an excess of magnesium turnings (e.g., 10-20 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature. The reaction can be gently heated to reflux to increase the rate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.[4]
Protocol 4: Deprotection of N-Boc Amine (Acidic)
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected amine.[2][4]
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of protection and deprotection strategies is essential for planning complex syntheses.
Caption: General workflows for amine protection and deprotection.
Orthogonal Protection Strategies
A key advantage of the Boc group is its utility in orthogonal protection schemes, where multiple protecting groups can be selectively removed in the presence of others. The acid lability of Boc contrasts with the base lability of the Fmoc group and the hydrogenolysis-lability of the Cbz group, allowing for complex synthetic routes.[3][4]
While arenesulfonyl groups are generally stable to the conditions used to remove Boc, Fmoc, and Cbz groups, their own removal often requires harsh conditions that may not be compatible with sensitive substrates. This can limit the orthogonality of the 2,4-dimethylbenzenesulfonyl group in intricate synthetic pathways.
Caption: Logical workflow for orthogonal protecting group strategy.
Conclusion
The Boc protecting group remains a highly efficient and versatile choice for amine protection due to its mild introduction and cleavage conditions, and its well-established role in orthogonal synthetic strategies. Extensive experimental data supports its widespread use.
The 2,4-dimethylbenzenesulfonyl group offers a robust alternative, providing high stability to a wide range of reaction conditions. However, its deprotection generally requires harsher methods, which may limit its applicability with sensitive substrates. The lack of direct, quantitative comparative studies with other protecting groups like Boc highlights an area for future research.
The selection between these two protecting groups will ultimately depend on the specific requirements of the synthetic route, including the stability of other functional groups within the molecule and the desired deprotection strategy. For complex syntheses requiring multiple, selective deprotection steps, the Boc group currently offers a more established and flexible platform.
References
- 1. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to Sulfonamide Synthesis: Validation of 2,4-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4-Dimethylbenzenesulfonyl chloride and other common sulfonylating agents for the synthesis of sulfonamides, a critical class of compounds in medicinal chemistry.[1] The selection of an appropriate sulfonylating agent is a pivotal decision in the synthesis of sulfonamides and sulfonate esters, which form the core of numerous therapeutic agents.[1][2] This document offers an objective analysis of reactivity, supported by experimental data and detailed protocols, to facilitate the selection of the optimal reagent for specific synthetic needs.
Performance Comparison of Sulfonylating Agents
| Reagent | Amine Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | m-Xylene (for reagent synthesis) | Chlorosulfonic acid, ice-water bath, 20°C | 87.65 (reagent synthesis) | [3] |
| p-Toluenesulfonyl Chloride (TsCl) | Aniline | Pyridine, 0-25°C | Quantitative | [4] |
| p-Toluenesulfonyl Chloride (TsCl) | p-Toluidine | Pyridine, 0-25°C | Quantitative | [4] |
| Benzenesulfonyl chloride | Aniline | Pyridine, 0-25°C | 100 | [4] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine, 0-25°C | 100 | [4] |
| Benzenesulfonyl chloride | Dibutylamine | 1.0 mol/L aqueous NaOH | 94 | |
| 2,4-Dichlorobenzenesulfonyl chloride | Various primary amines | Pyridine or triethylamine, DCM, 0°C to RT | Good to Excellent | [1] |
| Methanesulfonyl chloride (MsCl) | General amines | - | High | [2] |
Note: The yield for this compound refers to its synthesis. Yields for sulfonamide synthesis using this reagent are expected to be in the "Good to Excellent" range, similar to other arylsulfonyl chlorides, depending on the amine substrate.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible results in sulfonamide synthesis.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure for the preparation of this compound.[3]
Materials:
-
m-Xylene
-
Chlorosulfonic acid
-
Anhydrous potassium sulfate
-
Ice-water bath
-
Reaction kettle (50L) with dropping funnel and stirring mechanism
-
Separatory funnel
-
Ice-water mixture
Procedure:
-
In a 50L reaction kettle, add 2.65kg of m-xylene and 0.05kg of anhydrous potassium sulfate under stirring.
-
Control the reaction temperature in an ice-water bath to 20°C.
-
Slowly add 3.25kg of chlorosulfonic acid from the dropping funnel. After the addition is complete, maintain the reaction at 20°C for 0.5 hours.
-
In a 100L glass storage tank, prepare a mixture of 25kg of ice and water.
-
With stirring, slowly add the sulfonylated material from the reaction kettle into the ice-water mixture, keeping the temperature below 15°C for 0.5 hours.
-
Transfer the mixture to a separatory funnel and let it stand for 0.5 hours.
-
Separate the lower organic layer to obtain this compound. The reported yield for this procedure is 87.65%.[3]
Protocol 2: General Synthesis of Sulfonamides using this compound
This is a general protocol for the sulfonylation of a primary or secondary amine and can be adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]
Experimental Workflow and Signaling Pathway Diagrams
Visualizing experimental processes and biological pathways is crucial for understanding and communication in scientific research.
Sulfonamides are a cornerstone of antibacterial therapy, primarily acting by inhibiting the bacterial folic acid synthesis pathway.[5][6] Bacteria must synthesize their own folate, making this pathway an excellent target for antimicrobial agents, as humans obtain folate from their diet.[7][8]
Conclusion
This compound is a valuable reagent for the synthesis of sulfonamides. While direct comparative performance data is limited, its structural similarity to other highly reactive arylsulfonyl chlorides suggests its utility in achieving good to excellent yields in sulfonamide synthesis. The provided protocols offer a solid foundation for the preparation of this reagent and its subsequent use in the synthesis of a diverse range of sulfonamide derivatives. The understanding of the mechanism of action of sulfonamides, as illustrated in the folic acid synthesis pathway, underscores their continued importance in drug development. Researchers are encouraged to optimize reaction conditions for their specific amine substrates to achieve the best possible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 4. cbijournal.com [cbijournal.com]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Methods for Determining the Purity of 2,4-Dimethylbenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 2,4-Dimethylbenzenesulfonyl chloride is paramount for the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison of common analytical methods used to assess the purity of this compound, supported by experimental data and detailed protocols.
The principal analytical techniques for determining the purity of sulfonyl chlorides include chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), spectroscopic methods such as Nuclear Magnetic Resonance (NMR), and classical titrimetric methods. Each approach offers distinct advantages and is suited for different analytical objectives, from identifying trace impurities to providing an absolute measure of the primary compound's concentration.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for qualitative impurity profiling versus quantitative assay, the expected nature of impurities, and the available instrumentation. The following table summarizes the key characteristics of the most prevalent methods.
| Method | Principle | Advantages | Disadvantages | Primary Application |
| Gas Chromatography (GC/GC-MS) | Separation of volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High resolution for volatile impurities; Mass Spectrometry (MS) coupling provides definitive identification of impurities.[1][2] | Potential for thermal degradation of sulfonyl chlorides during analysis.[1][3] | Analysis of volatile organic impurities and reaction byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally sensitive compounds; high precision and accuracy.[4][5] | May require derivatization for compounds lacking a UV chromophore; solvent consumption.[6] | Purity determination and quantification of non-volatile impurities. |
| Quantitative NMR (qNMR) Spectroscopy | Measures the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard. | Provides an absolute purity value without a reference standard of the analyte; non-destructive.[7][8] | Lower sensitivity compared to chromatographic methods; potential for signal overlap.[1] | Absolute purity determination and structural confirmation.[9][10] |
| Titrimetric Methods | Chemical reaction of the analyte with a standardized reagent (titrant) to determine its concentration. | Simple, inexpensive, and accurate for assay determination. | Not suitable for identifying or quantifying individual impurities; less sensitive. | Rapid, routine assay of the main component's concentration. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's functional groups. | Excellent for functional group identification and confirming the presence of the sulfonyl chloride group. | Not inherently quantitative for purity analysis; primarily a qualitative tool. | Rapid confirmation of compound identity and functional groups. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline standard protocols for the key quantitative methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is effective for identifying and quantifying volatile impurities.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent like dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
-
Instrumentation: A GC system equipped with a mass selective detector (MSD) is used.[2]
-
Chromatographic Conditions:
-
Column: A capillary column such as an RTX-5MS (30 m x 0.25 mm x 0.25 µm) is commonly employed.[2]
-
Carrier Gas: Helium with a constant linear velocity (e.g., 40 cm/sec).[2]
-
Injector Temperature: 280 °C.[2]
-
Oven Program: Start at 50 °C for 1 minute, then ramp up at 25 °C/min to 300 °C and hold for 3-4 minutes.[2]
-
Injection Volume: 1 µL.
-
-
MS Detector Settings:
-
Data Analysis: Purity is typically determined by area percent normalization, assuming all components have a similar response factor. For higher accuracy, quantification should be performed using an internal or external standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for analyzing non-volatile impurities and is often the preferred chromatographic technique for sulfonyl chlorides.
-
Sample Preparation: Prepare a sample solution by dissolving an accurately weighed amount of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to achieve a concentration within the calibration range (e.g., 0.1 mg/mL).[13] Filter the solution through a 0.45 µm membrane filter.[13]
-
Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.[14]
-
Chromatographic Conditions:
-
Column: A reverse-phase column like a C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm) is suitable.[14]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile is common.[4][14] For example, starting with 5% acetonitrile and increasing to 90% over a set time.[14] An acid modifier like phosphoric or formic acid may be added.[4]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 210 nm or another appropriate UV wavelength.[14]
-
-
Data Analysis: The purity is calculated from the peak areas in the chromatogram. The area normalization method can provide an estimate, while quantification against a reference standard provides a more accurate assay value.[5]
Quantitative ¹H NMR (qNMR)
qNMR provides a direct measurement of purity against a certified internal standard.
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) about 5-10 mg of the this compound sample into a clean NMR tube.[8][9]
-
Accurately weigh a similar amount of a suitable internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene, maleic acid) into the same tube. The standard should have signals that do not overlap with the analyte.[10]
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the tube.[8][9]
-
-
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.[9]
-
Pulse Program: A standard single pulse experiment ('zg' on Bruker systems) with a 90° pulse width.[8]
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of any signal of interest, typically >30 seconds) is critical for accurate quantification.
-
Number of Scans: Sufficient scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.[9]
-
-
Data Processing and Analysis:
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.[9]
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.
-
Workflow for Purity Analysis
The selection and execution of a purity analysis method can be visualized as a logical workflow. This process ensures that the appropriate techniques are chosen based on the analytical goals.
Caption: Workflow for selecting and performing purity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 2,4-Dimethylbenzenesulfonyl Chloride
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of reactive chemicals like 2,4-Dimethylbenzenesulfonyl chloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions: this compound is a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] It is also water-reactive.[4] All handling and disposal operations must be conducted within a certified chemical fume hood.[5] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (e.g., nitrile rubber), a chemical-resistant lab coat or apron, and protective eyewear.[5]
Disposal Procedures: A Two-Tiered Approach
The appropriate disposal method for this compound depends on the quantity of the waste.
1. Bulk Quantities:
Bulk amounts of this compound should not be neutralized.[5] They must be disposed of as hazardous waste through an approved waste disposal facility.[1][3][6]
-
Waste Segregation: Collect the chemical in a designated container for halogenated organic waste.[5] Avoid mixing it with non-halogenated waste to prevent increased disposal costs.[5]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date of accumulation.[5]
2. Residual Quantities (e.g., from Glassware):
Small, residual amounts of this compound can be rendered less hazardous through a neutralization procedure before final disposal.[5] The objective of this process is to safely hydrolyze the sulfonyl chloride to its corresponding sulfonic acid salt.[5]
Experimental Protocol: Neutralization of Residual this compound
This procedure should be performed with caution in a chemical fume hood.
Materials:
-
Residual this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1-2 M sodium hydroxide (NaOH) solution[5]
-
Ice bath[5]
-
Large beaker
-
Stir plate and stir bar
-
pH indicator strips or a pH meter
Procedure:
-
Preparation: In the fume hood, place a large beaker containing a sufficient volume of the chosen basic solution in an ice bath on a stir plate. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[5] Begin vigorous stirring.
-
Slow Addition: Carefully and slowly add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[5]
-
Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[5]
-
pH Verification: Remove the beaker from the ice bath and allow it to come to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[5] If the solution is still acidic, add more base.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[5] Do not pour the neutralized solution down the drain unless permitted by local regulations.[7]
Quantitative Data for Neutralization
| Parameter | Guideline | Rationale |
| Base to Sulfonyl Chloride Ratio | ≥ 5-10 molar equivalents | Ensures complete neutralization of the sulfonyl chloride and any acidic byproducts. |
| Reaction Temperature | 0-10 °C (Ice Bath) | Controls the exothermic reaction, preventing splashing and excessive gas evolution. |
| Stirring Time (Post-Addition) | 30-60 minutes | Ensures the hydrolysis reaction goes to completion. |
| Final pH | 7-9 | Confirms that the acidic sulfonyl chloride has been fully neutralized.[5] |
Spill Management
In the event of a small spill, evacuate non-essential personnel from the area.[5] Ensure the fume hood is operational to manage any vapors.[5] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6] Do not use combustible materials like sawdust.[6] Carefully collect the absorbed material into a designated hazardous waste container.[5] Decontaminate the spill area thoroughly.[5] Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[5]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
